Glycine-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
deuterio 2,2-dideuterio-2-(dideuterioamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-LGLHGEJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4896-77-9 | |
| Record name | Glycine-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4896-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterated glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004896779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H5)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity of Glycine-d5
For Researchers, Scientists, and Drug Development Professionals
Glycine-d5, an isotopologue of glycine where all five hydrogen atoms are replaced by deuterium, is a critical internal standard for mass spectrometry-based quantitative analysis. Its chemical identity to endogenous glycine, coupled with a distinct mass difference, allows for precise and accurate measurements in complex biological matrices. This technical guide provides an in-depth overview of the isotopic purity of commercially available this compound, the analytical methodologies used for its determination, and a logical workflow for its characterization.
Data Presentation: Isotopic Purity of this compound
The isotopic purity of this compound is a critical parameter that defines its suitability for use as an internal standard. Commercially available this compound typically exhibits a high degree of deuterium enrichment. The data is commonly presented as "atom percent Deuterium," which reflects the percentage of deuterium atoms relative to the total number of hydrogen isotopes at the labeled positions. Suppliers like Sigma-Aldrich, Cambridge Isotope Laboratories, and Cayman Chemical specify the isotopic purity to be at least 98 atom % D or greater than or equal to 99% for all deuterated forms (d1-d5).[1][2]
For quantitative mass spectrometry, a detailed understanding of the distribution of all isotopologues (d0 to d5) is essential for correcting potential isotopic interference. While specific distributions vary by manufacturing lot, a typical batch of high-purity this compound will have the d5 species as the overwhelmingly predominant form.
Table 1: Representative Isotopic Distribution for this compound with ≥98% Isotopic Purity
| Isotopologue | Mass Shift | Typical Abundance (%) |
| Glycine-d0 | M+0 | < 0.1 |
| Glycine-d1 | M+1 | < 0.2 |
| Glycine-d2 | M+2 | < 0.5 |
| Glycine-d3 | M+3 | < 1.0 |
| Glycine-d4 | M+4 | < 2.0 |
| This compound | M+5 | ≥ 98.0 |
Note: The values presented are representative and the exact isotopic distribution should be confirmed from the Certificate of Analysis for a specific lot.
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound is primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for analyzing volatile compounds. Since amino acids are polar and non-volatile, a derivatization step is mandatory to increase their volatility and thermal stability.[4][5]
a) Sample Preparation and Derivatization:
A common and effective method involves a two-step derivatization process to form trifluoroacetyl ester derivatives.[6]
-
Esterification: A known quantity of this compound is placed in a reaction vial and dried thoroughly. A solution of butanol-acetyl chloride (4:1 v/v) is added, and the mixture is heated at 100°C for 1 hour. This step converts the carboxylic acid group to a butyl ester.
-
Trifluoroacetylation: After cooling, the sample is dried under a stream of nitrogen. 100 µL of trifluoroacetic anhydride is then added, and the mixture is heated at 60°C for 20 minutes. This step derivatizes the amine group.
-
The derivatized sample is then reconstituted in a suitable solvent, such as ethyl acetate, for GC-MS analysis.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify the derivatized glycine and its isotopologues, followed by Selected Ion Monitoring (SIM) for quantitative analysis of the isotopic distribution. The molecular ions of the derivatized d0 to d5 species are monitored.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing amino acids without derivatization, although derivatization can be used to improve chromatographic performance and sensitivity.
a) Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent, such as 0.1 M HCl or a mixture of water and a miscible organic solvent like methanol or acetonitrile.
-
The stock solution is serially diluted to create working solutions at appropriate concentrations for LC-MS/MS analysis.
b) LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with an ion-pairing reagent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and gradually increasing the aqueous phase to retain and separate the polar glycine.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Full scan mode to identify the molecular ions of the this compound isotopologues. The relative abundance of each isotopologue is determined by integrating the area of its corresponding mass peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic enrichment.
a) Sample Preparation:
-
A precise amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d6).
b) NMR Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A quantitative ¹H NMR spectrum is acquired. The degree of deuteration is determined by the significant reduction or disappearance of the proton signals corresponding to the deuterated positions. The residual proton signals can be integrated against a non-exchangeable internal standard to quantify the small amount of non-deuterated species.
-
²H NMR: A ²H NMR spectrum directly detects the deuterium atoms, providing information about their chemical environment and confirming the isotopic enrichment at the specific labeled sites.[7]
Mandatory Visualization
Caption: A logical workflow for the determination of the isotopic purity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Glycine (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Commercial Availability of Glycine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and commercial availability of Glycine-d5 (perdeuterated glycine), a crucial isotopically labeled amino acid. Its applications span various scientific domains, including metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. This document outlines common synthetic routes with detailed experimental protocols, presents data on commercial suppliers, and includes visualizations to clarify the described workflows.
Introduction to this compound
This compound is an isotopologue of glycine where all five hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a mass shift of +5 Da compared to the natural abundance glycine, making it an ideal internal standard for quantitative analysis by GC- or LC-MS.[1] Its formal name is glycine-N,N,1,2,2-d5, and its chemical formula is C₂D₅NO₂.[2] The CAS number for this compound is 4896-77-9.[2]
Synthetic Methodologies
The synthesis of this compound is primarily achieved through two main strategies: direct hydrogen-deuterium (H/D) exchange on glycine and multi-step synthesis from deuterated precursors.
Direct Catalytic Hydrogen-Deuterium (H/D) Exchange
The most common and cost-effective method for preparing this compound is through direct catalytic H/D exchange. This process involves the exchange of protons for deuterons in a deuterium-rich solvent, typically deuterium oxide (D₂O), facilitated by a metal catalyst.
This protocol is adapted from methodologies described for the deuteration of amino acids.
Materials:
-
Glycine
-
10% Platinum on Carbon (Pt/C) catalyst
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Celite
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine glycine (1.0 g) and 10% Pt/C catalyst (10% w/w, 0.1 g).
-
Deuterium Source: Add D₂O (20 mL) to the vessel.
-
Reaction Conditions: Seal the vessel and heat to 150-200°C with continuous stirring for 24-48 hours. The optimal temperature and duration may need to be adjusted to maximize the degree of deuteration while minimizing potential decomposition.
-
Work-up: After cooling the reaction vessel to room temperature, the catalyst is removed by filtration through a pad of Celite.
-
Isolation: The filtrate, containing the deuterated glycine in D₂O, is evaporated under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of D₂O and ethanol, to yield high-purity this compound.
Expected Yield and Purity:
-
Yield: High yields are generally expected, though they can vary based on reaction conditions and purification losses.
-
Isotopic Purity: Isotopic purities of ≥98 atom % D are achievable with this method.
Multi-Step Synthesis from Deuterated Precursors
An alternative, though less common, approach involves a multi-step synthesis starting from a deuterated precursor. This method can offer more control over the specific positions of deuterium labeling but is generally more complex and expensive. One plausible route is a variation of the Strecker synthesis.
This protocol is a conceptual adaptation of the Strecker synthesis for the preparation of this compound.
Materials:
-
Formaldehyde-d₂
-
Potassium cyanide (KCN)
-
Ammonium chloride-d₄ (ND₄Cl)
-
Deuterated hydrochloric acid (DCl) in D₂O
Procedure:
-
Formation of Aminonitrile: React formaldehyde-d₂ with potassium cyanide and ammonium chloride-d₄ in an aqueous D₂O solution. This forms the intermediate aminonitrile (D₂NCD₂CN).
-
Hydrolysis: The aminonitrile is then hydrolyzed using a strong deuterated acid, such as DCl in D₂O, under reflux.
-
Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of glycine to precipitate the this compound.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization.
Commercial Availability
This compound is readily available from several commercial suppliers that specialize in isotopically labeled compounds. The product is typically sold as a solid with high isotopic and chemical purity.
Table 1: Comparison of Commercial this compound Products
| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | CAS Number |
| Sigma-Aldrich | 175838 | 98 | 99% (CP) | 4896-77-9 |
| Cayman Chemical | 10004183 | ≥99% deuterated forms (d1-d5) | Not specified | 4896-77-9 |
| Cambridge Isotope Laboratories, Inc. | DLM-280 | 98 | ≥98% | 4896-77-9 |
| MedChemExpress | HY-Y0966S8 | Not specified | ≥98.0% | 4896-77-9 |
| Santa Cruz Biotechnology | sc-211028 | Not specified | Not specified | 4896-77-9 |
Note: Product specifications are subject to change and should be verified with the supplier.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂D₅NO₂ | [2] |
| Molecular Weight | 80.10 g/mol | [3] |
| CAS Number | 4896-77-9 | [2][3] |
| Appearance | Solid | |
| Melting Point | 240 °C (decomposes) |
Applications in Research and Development
This compound is a versatile tool in various research and development areas:
-
Internal Standard: Its primary use is as an internal standard for the accurate quantification of glycine in biological samples using mass spectrometry.[4]
-
Metabolic Studies: It serves as a tracer to investigate the metabolic pathways of glycine in vivo and in vitro.[1]
-
Pharmacokinetic Studies: In drug development, deuteration can alter the metabolic profile of a drug, and this compound can be used in studies to understand these effects.
-
NMR Spectroscopy: It is used in biomolecular NMR studies to aid in structural elucidation and dynamics of proteins and peptides.[3]
Conclusion
The synthesis of this compound is well-established, with direct catalytic H/D exchange being the most practical method for producing highly deuterated material. For researchers requiring this essential labeled compound, a variety of commercial suppliers offer high-purity this compound suitable for a range of applications, from metabolic research to its use as a critical internal standard in quantitative analytical methods. Careful consideration of the required isotopic and chemical purity is necessary when selecting a commercial source.
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine (Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. GLYCINE | Eurisotop [eurisotop.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated glycine, a vital tool in various scientific and pharmaceutical research fields. The strategic substitution of hydrogen with its heavier isotope, deuterium, imparts unique characteristics to the glycine molecule, influencing its behavior in biological systems and analytical applications. This document details these properties, outlines key experimental protocols, and presents visual workflows to facilitate a deeper understanding and application of deuterated glycine in research and development.
Physicochemical Properties: A Comparative Analysis
The deuteration of glycine leads to measurable changes in its fundamental physical and chemical properties. These alterations are primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond influences reaction rates and molecular vibrations. The following tables summarize the key quantitative data for various deuterated glycine isotopologues in comparison to their non-deuterated counterpart.
Table 1: Molecular and Physical Properties of Glycine and its Deuterated Analogs
| Property | Glycine (d0) | Glycine-2,2-d2 | Glycine-d3 | Glycine-d5 |
| Molecular Formula | C₂H₅NO₂ | C₂H₃D₂NO₂ | C₂H₂D₃NO₂ | C₂D₅NO₂ |
| Molecular Weight ( g/mol ) | 75.07[1] | 77.08[2][3] | 78.09 | 80.10[4][5] |
| Melting Point (°C) | ~233 (decomposes)[6][7] | 240 (decomposes)[2] | Not available | Not available |
| Solubility in Water | 249.9 g/L (25 °C)[6] | Soluble | Soluble | ≥ 125 mg/mL[8] |
Table 2: Acid Dissociation Constants (pKa) of Glycine
| pKa | Glycine (d0) | Deuterated Glycine |
| pKa₁ (Carboxyl Group) | 2.34[6][9] | A decrease of 0.034 ± 0.002 upon deuteration has been reported.[10] |
| pKa₂ (Amino Group) | 9.60[6][9] | Not specifically reported for the amino group, but the overall trend suggests a slight change. |
Spectroscopic Properties
The isotopic substitution in deuterated glycine results in significant and predictable shifts in its spectroscopic signatures, which are fundamental for its identification and use as a tracer.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration dramatically alters the ¹H NMR spectrum by replacing proton signals with deuterium signals, which are not observed under standard ¹H NMR conditions. This simplifies complex spectra and is invaluable in structural biology for assigning signals in proteins. In ¹³C NMR, deuteration can cause small upfield shifts and splitting of carbon signals due to coupling with deuterium (C-D coupling).
2.2. Infrared (IR) and Raman Spectroscopy
The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. Replacing hydrogen with the heavier deuterium isotope leads to a decrease in the vibrational frequency of the corresponding bonds (e.g., C-H vs. C-D, N-H vs. N-D). These shifts are readily observable in IR and Raman spectra. For instance, Raman spectroscopic studies of deuterated γ-glycine show significant changes in the CD₂ and N-D stretching modes under pressure, indicating alterations in hydrogen-bonding interactions[11]. Similarly, temperature-dependent Raman spectra of N-deuterated α-glycine show distinct differences compared to the non-deuterated form, highlighting the role of hydrogen bonds in its vibrational dynamics[12].
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated glycine, compiled from various research sources.
3.1. Synthesis of Deuterated Glycine (this compound)
A common method for preparing fully deuterated glycine involves a deuterium exchange reaction in a deuterated solvent.
-
Materials: Diethyl acetamidomalonate, deuterium chloride (DCl) in deuterium oxide (D₂O), triethylamine, acetone, chloroform, anhydrous ether.
-
Procedure:
-
Reflux diethyl acetamidomalonate in a DCl-D₂O solution. This step substitutes the non-labile protons with deuterium, producing this compound deuteriochloride.
-
Dissolve the resulting this compound deuteriochloride in D₂O.
-
Add triethylamine to the solution and stir. This converts the deuteriochloride salt to the free amino acid, this compound.
-
Add dry acetone to precipitate the this compound.
-
Filter the slurry and wash the solid with acetone, chloroform, and finally anhydrous ether to yield purified this compound.
-
3.2. Purification by Recrystallization
Recrystallization is a standard technique to purify solid compounds like deuterated glycine.
-
Principle: The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities in the solution.
-
General Protocol:
-
Solvent Selection: Choose a solvent in which deuterated glycine is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of water and ethanol is often effective.
-
Dissolution: Dissolve the impure deuterated glycine in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
3.3. Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of amino acids, including deuterated glycine.
-
Method: Ion-pair reversed-phase HPLC is a common method for analyzing glycine and its oligomers[13].
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase: An aqueous solution of a buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile) in a 90:10 (v/v) ratio is a typical mobile phase for separating polar analytes like glycine.
-
Procedure:
-
Prepare standard solutions of deuterated glycine at known concentrations.
-
Prepare the sample solution.
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the standard and sample solutions.
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 195 nm).
-
Quantify the amount of deuterated glycine in the sample by comparing its peak area to the calibration curve generated from the standards.
-
3.4. Analysis by Mass Spectrometry (MS)
Deuterated glycine is widely used as an internal standard in mass spectrometry for the accurate quantification of glycine in biological samples.
-
Principle: Isotope dilution mass spectrometry involves adding a known amount of the deuterated internal standard to a sample. The ratio of the mass spectrometric signals of the analyte (non-deuterated glycine) and the internal standard (deuterated glycine) is used for quantification.
-
General Protocol (LC-MS/MS):
-
Sample Preparation: Spike the biological sample (e.g., plasma, cerebrospinal fluid) with a known concentration of deuterated glycine.
-
Protein Precipitation: If necessary, precipitate proteins from the sample using a solvent like acetonitrile.
-
Chromatographic Separation: Separate glycine from other sample components using an HPLC system.
-
Mass Spectrometric Detection: Introduce the eluent into a mass spectrometer. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the specific mass-to-charge ratios of both deuterated and non-deuterated glycine.
-
Visualizing Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships in the application of deuterated glycine.
Applications in Research and Drug Development
The unique properties of deuterated glycine make it an invaluable tool in several areas:
-
Metabolic Studies: Deuterated glycine can be used as a tracer to follow the metabolic fate of glycine in vivo and in vitro.
-
Pharmacokinetic Studies: The kinetic isotope effect can alter the metabolism of drugs containing a glycine moiety, potentially leading to improved pharmacokinetic profiles, such as increased half-life and reduced formation of toxic metabolites. Deuterated compounds are increasingly being explored in drug development to enhance the therapeutic properties of existing drugs[14].
-
Structural Biology: In NMR spectroscopy of proteins, selective deuteration of glycine residues simplifies spectra and allows for the determination of protein structure and dynamics.
-
Analytical Chemistry: As an internal standard in mass spectrometry, deuterated glycine enables highly accurate and precise quantification of glycine in complex biological matrices.
This guide provides a foundational understanding of the key physical and chemical properties of deuterated glycine, along with practical experimental guidance. For more specific applications and advanced techniques, researchers are encouraged to consult the cited literature.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5254729A - Method for purifying glycine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Glycine (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-280-5 [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. Tinkering with solvent helps to regulate the crystallization behavior of amino acids: RESOLV [solvation.de]
- 8. helixchrom.com [helixchrom.com]
- 9. peptideweb.com [peptideweb.com]
- 10. Secondary deuterium isotope effects on the acidity of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Metabolic Pathway Tracing Using Glycine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and applications of Glycine-d5, a stable isotope-labeled amino acid, for tracing metabolic pathways. This compound serves as a powerful tool in metabolomics, enabling researchers to quantitatively track the fate of glycine through complex biochemical networks. This technique is crucial for understanding disease mechanisms, identifying drug targets, and assessing therapeutic efficacy.
Core Principles of Stable Isotope Tracing with this compound
Stable isotope tracing is an analytical technique used to investigate metabolic pathways within biological systems.[1] The methodology involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as deuterium (²H), into a cell culture or in vivo model.[1] this compound (C₂D₅NO₂) is an isotopologue of glycine where the five hydrogen atoms have been replaced by deuterium.[2]
Because this compound is chemically similar to its unlabeled counterpart, it is taken up and processed by cells in the same manner.[3] As the labeled glycine is metabolized, the deuterium atoms are incorporated into various downstream metabolites.[4] Advanced analytical techniques, primarily high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the extent of this isotope incorporation.[5][6] This allows for the precise elucidation of active metabolic pathways and the quantification of metabolic fluxes, offering a dynamic view of cellular metabolism.[5]
This compound can be used as a tracer to follow metabolic fate or as an internal standard for precise quantification of unlabeled glycine.[7][8]
Key Metabolic Pathways Traced by this compound
Glycine is a central hub in cellular metabolism, participating in numerous biosynthetic and catabolic reactions.[4][9] Tracing with this compound provides critical insights into the flux through these pathways in both healthy and diseased states.[4]
Key pathways include:
-
One-Carbon (1C) Metabolism: Glycine is a major source of one-carbon units, which are essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions. The glycine cleavage system (GCS), located in the mitochondria, breaks down glycine to provide one-carbon units to the folate cycle.[10][11]
-
Serine Synthesis: The interconversion of serine and glycine is a reversible reaction and a cornerstone of one-carbon metabolism.[10]
-
Glutathione Synthesis: Glycine is one of the three amino acid precursors (along with cysteine and glutamate) for the synthesis of glutathione, a critical antioxidant.[9][12]
-
Purine Synthesis: The entire glycine molecule is incorporated into the purine ring, making it a direct precursor for the building blocks of DNA and RNA.[9][13]
-
Heme Synthesis: Glycine is a precursor for the synthesis of porphyrins and the heme group of hemoglobin and cytochromes.[8][9]
Below is a diagram illustrating the central role of glycine in these key metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C2H5NO2 | CID 2723970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experiments.springernature.com [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Glycine-d5 as a Non-Radioactive Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Glycine-d5, a stable isotope-labeled version of glycine, and its application as a non-radioactive tracer in metabolic research and drug development. This document details the core principles of stable isotope tracing, experimental methodologies, data interpretation, and the visualization of key metabolic pathways.
Introduction to this compound as a Metabolic Tracer
This compound is an isotopologue of glycine where the five hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] This non-radioactive nature makes it a safe and powerful tool for investigating the dynamic processes of glycine metabolism in living systems, from cell cultures to preclinical and clinical studies.[3][4] Unlike traditional methods that measure static metabolite concentrations, stable isotope tracers like this compound allow for the quantification of metabolic fluxes, providing a dynamic view of cellular activity.[5]
The primary application of this compound is as an internal standard for the precise quantification of glycine using mass spectrometry (GC-MS or LC-MS).[6] However, its utility extends to tracing the metabolic fate of glycine through various interconnected pathways. By introducing this compound into a biological system, researchers can track the incorporation of deuterium into downstream metabolites, thereby elucidating the activity of pathways involved in one-carbon metabolism, serine biosynthesis, purine synthesis, and glutathione synthesis.[3][4][7]
Advantages of Using this compound:
-
Non-radioactive: Safe for use in a wide range of experimental settings, including human studies, without the need for specialized radiation safety protocols.
-
High Sensitivity: Modern mass spectrometry techniques allow for the sensitive detection of deuterated molecules.
-
Versatility: Can be used in both in vitro and in vivo models to study a variety of metabolic processes.
-
Kinetic Information: Enables the measurement of metabolic rates and fluxes, offering deeper insights than static concentration measurements.
Core Metabolic Pathways Involving Glycine
Glycine is a central hub in cellular metabolism, participating in numerous anabolic and catabolic reactions. Understanding these pathways is crucial for designing and interpreting tracer studies with this compound.
One-Carbon Metabolism and the Glycine Cleavage System
One-carbon metabolism is a network of reactions that transfer one-carbon units, which are essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[4][8] The glycine cleavage system (GCS), located in the mitochondria, is a major pathway for glycine catabolism and a significant source of one-carbon units.[3][4]
References
- 1. This compound | C2H5NO2 | CID 2723970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:132194) [ebi.ac.uk]
- 3. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bayesian kinetic modeling for tracer-based metabolomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
Glycine-d5 in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide details the critical role of Glycine-d5 as an internal standard for the accurate quantification of glycine in neuroscience research. Given glycine's dual function as a primary inhibitory neurotransmitter in the brainstem and spinal cord and as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, precise measurement of its endogenous levels is paramount for understanding synaptic plasticity, neuronal signaling, and the pathophysiology of various neurological disorders.
The Neurobiology of Glycine: A Dual Role
Glycine is a non-essential amino acid that plays a pivotal role in the central nervous system (CNS).[1] It is synthesized from serine, threonine, and other precursors and is involved in numerous metabolic pathways.[1] In the CNS, glycine's function is twofold:
-
Inhibitory Neurotransmitter: Glycine acts on strychnine-sensitive glycine receptors, which are ligand-gated chloride channels.[2] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and thus inhibiting neurotransmission. This inhibitory action is most prominent in the spinal cord and brainstem.[1]
-
NMDA Receptor Co-agonist: Glycine, or D-serine, is an obligatory co-agonist for the NMDA receptor, a subtype of ionotropic glutamate receptor.[1] For the NMDA receptor to be activated, both glutamate and a co-agonist must bind to their respective sites on the receptor complex. This binding, coupled with depolarization of the postsynaptic membrane, allows for the influx of calcium ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.
Given these critical and diverse roles, the ability to accurately measure glycine concentrations in specific brain regions is essential for research into schizophrenia, ischemic stroke, and other neurological conditions where glycine modulation is a potential therapeutic strategy.
The Gold Standard: this compound as an Internal Standard
The "gold standard" for quantifying small molecules in complex biological matrices like brain tissue or microdialysates is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution.[3][4] In this context, this compound, a deuterated isotopologue of glycine where all five hydrogen atoms are replaced by deuterium, serves as an ideal internal standard.[1][2]
Advantages of Using this compound:
-
Mitigation of Matrix Effects: The primary advantage of using a deuterated internal standard is its ability to compensate for matrix effects—the suppression or enhancement of the analyte signal by co-eluting molecules from the biological sample.[3] Since this compound is chemically and physically almost identical to endogenous glycine, it experiences the same matrix effects during sample preparation, chromatographic separation, and ionization.[3][5] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly accurate and precise quantification.[3]
-
Improved Precision and Accuracy: The use of deuterated internal standards significantly enhances the precision and accuracy of bioanalytical assays.[3][6] They account for analyte loss during sample preparation and variability in injection volume and instrument response.[3]
-
Co-elution with Analyte: this compound co-elutes with unlabeled glycine during liquid chromatography, which is a key requirement for an ideal internal standard to effectively correct for matrix effects.[3][6]
Quantitative Data for Glycine Measurement
Accurate quantification of glycine in various brain regions and biological fluids is crucial for understanding its physiological and pathological roles. The following tables summarize representative data from studies utilizing LC-MS/MS and other quantitative methods.
Table 1: Endogenous Glycine Concentrations in Rodent Brain and Cerebrospinal Fluid (CSF)
| Sample Type | Brain Region | Concentration (µM) | Method | Reference |
| Rat Microdialysate | Striatum | 1.52 | LC-MS/MS | [7] |
| Rat CSF | - | 10.38 | LC-MS/MS | [7] |
| Rat Microdialysate | Spinal Cord Dorsal Horn | 2.6 - 3.3 | Microdialysis | [8] |
| Rat CSF | - | 6.4 | Microdialysis | [8] |
| Human Brain (in vivo) | Parietal Cortex | 600 ± 100 | 1H-MRS | [9] |
Table 2: Example LC-MS/MS Method Parameters for Glycine Quantification
| Parameter | Value | Reference |
| Chromatography | ||
| Column | Reversed-phase C18 | [7] |
| Mobile Phase | Gradient elution with methanol and 0.01% formic acid in water | [10] |
| Flow Rate | 0.2 - 0.6 mL/min | [3] |
| Injection Volume | 15 µL | [7] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [3] |
| Glycine MRM Transition | m/z 76 -> 30 | [11] |
| Validation Parameters | ||
| Linearity Range | 100 nM - 100 µM | [7] |
| Limit of Quantitation (LOQ) | 100 nM | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of glycine in brain microdialysates using this compound as an internal standard.
In Vivo Microdialysis
Objective: To collect extracellular fluid from a specific brain region in a freely moving animal to measure endogenous glycine levels.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours before sample collection.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into chilled vials.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
Sample Preparation and LC-MS/MS Analysis
Objective: To accurately quantify the concentration of glycine in the collected microdialysate samples using this compound as an internal standard.
Materials:
-
This compound internal standard solution (of known concentration)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Sample Thawing and Spiking: Thaw the microdialysate samples on ice. To a known volume of each sample, add a precise amount of the this compound internal standard solution.
-
Protein Precipitation: Add cold acetonitrile to each sample (e.g., in a 3:1 ratio) to precipitate proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 10-20 µL) of the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a reversed-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect glycine and this compound using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for glycine (e.g., m/z 76 -> 30) and this compound.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of known concentrations of glycine standards spiked with the same amount of this compound internal standard.
-
Calculate the peak area ratio of glycine to this compound for each standard and sample.
-
Determine the concentration of glycine in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Glycine's Role and Analysis
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of glutamate and glycine to the NMDA receptor.
Caption: NMDA Receptor Signaling Cascade.
Experimental Workflow for Glycine Quantification
This diagram outlines the key steps involved in the quantification of glycine from brain microdialysates using this compound.
Caption: Glycine Quantification Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Shift from depolarizing to hyperpolarizing glycine action in rat auditory neurones is due to age-dependent Cl− regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of glycine in the human brain in vivo by 1H-MRS at 3 T: application in brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Neurotransmitters Profiling Identifies Metabolic Signatures in Rat Brain by LC-MS/MS: Application in Insomnia, Depression and Alzheimer’s Disease [mdpi.com]
- 11. researchgate.net [researchgate.net]
Preliminary Considerations for Using Glycine-d5 in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key considerations and methodologies for utilizing Glycine-d5, a stable isotope-labeled form of glycine, in cell culture experiments. This powerful tool offers researchers the ability to trace the metabolic fate of glycine and its contributions to various cellular processes, including protein synthesis, one-carbon metabolism, and the biosynthesis of purines and glutathione. This document outlines essential preliminary assessments, experimental protocols, and data interpretation strategies to ensure the successful application of this compound in your research.
Introduction to this compound as a Metabolic Tracer
This compound is an isotopologue of glycine where all five hydrogen atoms have been replaced by deuterium.[1][2] This heavy isotope labeling allows for the differentiation of exogenously supplied glycine from the endogenous pool, enabling precise tracking and quantification of its metabolic flux through various biochemical pathways using mass spectrometry (MS).[3][4] The primary applications of this compound in cell culture include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, metabolic flux analysis (MFA) to elucidate pathway dynamics, and as a tracer for specific biosynthetic pathways.[5][6]
Glycine is a non-essential amino acid central to cellular metabolism. It serves as a precursor for the synthesis of proteins, serine, purines, and the antioxidant glutathione.[4][7] Furthermore, it is a key component of the one-carbon metabolism network through the glycine cleavage system (GCS) and its interconversion with serine, which is catalyzed by serine hydroxymethyltransferase (SHMT).[8][9][10] The GCS, a mitochondrial enzyme complex, degrades glycine to produce carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate.[1][3][8] This one-carbon unit is crucial for the synthesis of nucleotides and other essential biomolecules.[9]
Preliminary Considerations Before Experimental Work
Before initiating experiments with this compound, several factors must be considered to ensure data accuracy and reliability.
Cell Line Selection and Culture Conditions
The choice of cell line is critical, as glycine metabolism can vary significantly between different cell types. It is advisable to select cell lines with well-characterized metabolic phenotypes relevant to the research question. Standard cell culture media should be carefully evaluated for their glycine content. For effective labeling, custom media lacking natural glycine or with precisely known concentrations are often required. The use of dialyzed fetal bovine serum (FBS) is highly recommended to minimize the introduction of unlabeled glycine.[11]
Potential Cytotoxicity and Isotope Effects
While glycine itself is generally not cytotoxic at physiological concentrations, the introduction of high levels of deuterated compounds can potentially impact cell health and metabolism.[12] The kinetic isotope effect (KIE), where the heavier deuterium isotope can slow down enzymatic reactions, is a critical consideration.[13][14][15] The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for enzymes that catalyze the cleavage of these bonds. While significant KIEs are more common in reactions directly involving hydrogen abstraction, secondary effects can also occur.[13] Preliminary dose-response experiments are recommended to determine the optimal, non-toxic concentration of this compound for the specific cell line and experimental duration.
Table 1: Key Preliminary Assessments for this compound Studies
| Assessment | Purpose | Recommended Approach |
| Cell Line Glycine Metabolism | To understand the baseline glycine uptake and utilization in the chosen cell line. | Literature review of the cell line's metabolic characteristics. Preliminary experiments to measure endogenous and exogenous glycine consumption rates. |
| This compound Cytotoxicity | To determine the concentration range of this compound that does not adversely affect cell viability and proliferation. | Dose-response experiments treating cells with increasing concentrations of this compound. Cell viability assays (e.g., MTT, trypan blue exclusion) and proliferation assays should be performed. |
| Label Incorporation Rate | To determine the time required to achieve sufficient isotopic enrichment for the intended analysis. | Time-course experiments culturing cells in this compound containing medium. Harvest cells at different time points and analyze the isotopic enrichment of glycine and downstream metabolites via MS. |
| Kinetic Isotope Effect (KIE) | To assess the potential impact of deuterium labeling on the rates of key enzymatic reactions involving glycine. | Comparison of metabolic flux rates in cells cultured with unlabeled glycine versus this compound. This can be complex and may require sophisticated metabolic flux analysis models. |
Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics. While typically performed with essential amino acids like arginine and lysine, it can be adapted for non-essential amino acids like glycine.
Protocol for this compound SILAC:
-
Media Preparation: Prepare custom cell culture medium devoid of natural glycine. Supplement one batch of medium with "light" (unlabeled) glycine and another with "heavy" this compound at the same concentration. The use of dialyzed FBS is crucial to avoid unlabeled glycine contamination.[11]
-
Cell Culture and Labeling: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. To ensure near-complete incorporation of the labeled amino acid, cells should be cultured for at least six population doublings.[11]
-
Experimental Treatment: Apply the experimental condition to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion and Mass Spectrometry: Digest the combined protein mixture with a protease (e.g., trypsin). Analyze the resulting peptides by LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for the relative quantification of protein abundance.
Figure 1: Workflow for SILAC using this compound.
Metabolic Flux Analysis (MFA) with this compound
MFA is used to quantify the rates of metabolic reactions. This compound can be used as a tracer to measure the flux through glycine-consuming and producing pathways.
Protocol for this compound Metabolic Flux Analysis:
-
Cell Seeding and Adaptation: Seed cells at a density that will ensure they are in the exponential growth phase during the labeling experiment. Allow cells to adapt to the experimental medium (containing unlabeled glycine) before introducing the tracer.
-
Isotopic Labeling: Replace the medium with fresh medium containing a known concentration of this compound. The duration of labeling will depend on the turnover rate of the metabolites of interest. For rapidly turning over pools, a short pulse of a few minutes to hours may be sufficient. For tracking incorporation into macromolecules, longer incubation times are necessary.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline. Extract metabolites using a cold solvent mixture, such as 80% methanol.[16]
-
Sample Analysis: Analyze the metabolite extracts by LC-MS or GC-MS to determine the mass isotopologue distribution (MID) of glycine and its downstream metabolites (e.g., serine, purines, glutathione).
-
Flux Calculation: Use computational models to fit the measured MIDs to a metabolic network model, allowing for the calculation of intracellular reaction rates.
Figure 2: General workflow for metabolic flux analysis using this compound.
Pulse-Chase Experiments
Pulse-chase experiments are valuable for studying the dynamics of metabolic pathways. A short "pulse" of this compound is followed by a "chase" with unlabeled glycine, allowing the tracking of the labeled cohort of molecules over time.
Protocol for this compound Pulse-Chase:
-
Cell Preparation: Culture cells to the desired confluency.
-
Pulse: Replace the culture medium with medium containing this compound for a short period (the "pulse"). The duration of the pulse depends on the process being studied.[17]
-
Chase: Remove the pulse medium and replace it with medium containing a high concentration of unlabeled glycine (the "chase").
-
Time-Course Sampling: Harvest cells at various time points during the chase period.
-
Analysis: Extract and analyze metabolites or proteins as described in the MFA and SILAC protocols to determine the rate of disappearance of the labeled species and the appearance of labeled downstream products.
Key Metabolic Pathways Traced by this compound
Serine Biosynthesis and One-Carbon Metabolism
The reversible conversion of serine and glycine is a central hub in one-carbon metabolism.[9][10] By supplying this compound, the flux through SHMT in the direction of serine synthesis can be quantified by monitoring the appearance of deuterated serine.
Purine Biosynthesis
Glycine is a direct precursor for the synthesis of the purine ring.[18][19] The entire glycine molecule is incorporated into the purine structure. Tracing with this compound allows for the direct measurement of the contribution of exogenous glycine to de novo purine synthesis.[20]
Glutathione Biosynthesis
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine.[21] Glycine availability can be rate-limiting for glutathione synthesis.[7][22] this compound can be used to trace the incorporation of glycine into the glutathione pool, providing insights into antioxidant defense mechanisms.
Figure 3: Major metabolic pathways traced by this compound.
Data Analysis and Interpretation
Mass Spectrometry Data Processing
The raw data from the mass spectrometer must be processed to identify and quantify the different isotopologues of glycine and its metabolites. This involves peak integration, correction for natural isotope abundance, and calculation of isotopic enrichment.
Quantitative Data Summary
All quantitative data should be summarized in clearly structured tables for easy comparison between different experimental conditions.
Table 2: Example of Quantitative Data Presentation for a this compound Tracing Experiment
| Metabolite | Isotopologue | Fractional Enrichment (Control) | Fractional Enrichment (Treated) | Fold Change | p-value |
| Glycine | M+5 | 0.95 ± 0.02 | 0.94 ± 0.03 | 0.99 | >0.05 |
| Serine | M+2 | 0.15 ± 0.01 | 0.25 ± 0.02 | 1.67 | <0.01 |
| ATP | M+5 | 0.08 ± 0.01 | 0.12 ± 0.01 | 1.50 | <0.05 |
| Glutathione | M+5 | 0.22 ± 0.03 | 0.15 ± 0.02 | 0.68 | <0.05 |
Data are presented as mean ± standard deviation. M+n refers to the mass isotopologue with n deuterium atoms.
Interpretation of Results
The interpretation of data from this compound tracing experiments requires careful consideration of the interconnectedness of metabolic pathways. For example, the appearance of deuterated serine after this compound administration is a direct measure of the flux from glycine to serine. However, this serine can then be used in other pathways, and its labeling pattern will reflect the entire network's activity. The potential for kinetic isotope effects should also be considered when interpreting flux calculations, as a slower reaction rate for the deuterated substrate could lead to an underestimation of the true metabolic flux.[15]
Conclusion
This compound is a versatile and powerful tool for investigating cellular metabolism. By carefully considering the preliminary factors outlined in this guide and implementing robust experimental protocols, researchers can gain valuable insights into the roles of glycine in health and disease. The ability to trace the metabolic fate of glycine with high precision opens up new avenues for understanding complex biological systems and for the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (CHEBI:132194) [ebi.ac.uk]
- 3. Glycine cleavage system - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dietary Glycine Is Rate-Limiting for Glutathione Synthesis and May Have Broad Potential for Health Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glycine/serine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Glycine and Serine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Role of Deuterium/Protium Disbalance in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic isotope effects in enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deuterium isotope effects on permeation and gating of proton channels in rat alveolar epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 18. benchchem.com [benchchem.com]
- 19. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mapping glycine uptake and its metabolic conversion to glutathione in mouse mammary tumors using functional mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Induction of glutathione biosynthesis by glycine-based treatment mitigates atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Glycine in Biological Matrices Using Glycine-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a detailed protocol for the accurate and precise quantification of glycine in biological matrices, such as plasma and cerebrospinal fluid (CSF), using a stable isotope-labeled internal standard, Glycine-d5, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound compensates for variability in sample preparation, matrix effects, and instrument response, ensuring high-quality data.[1][2][3] This method is suitable for researchers, scientists, and drug development professionals engaged in biomarker analysis and metabolic studies.
Introduction
Glycine is a critical amino acid that functions as a major inhibitory neurotransmitter in the central nervous system (CNS) and is a precursor for the synthesis of proteins, glutathione, purines, and heme. Accurate measurement of glycine concentrations in biological fluids is essential for understanding its role in various physiological and pathological processes.[4][5] LC-MS/MS has become the preferred method for quantifying endogenous small molecules due to its high sensitivity and selectivity.[6]
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry.[2] this compound, a deuterated form of glycine, is an ideal internal standard as it is chemically identical to the analyte, co-elutes chromatographically, and experiences similar matrix effects and extraction losses.[1][3][4] This document outlines a comprehensive protocol for the quantification of glycine using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Glycine (Reference Standard)
-
LC-MS grade Acetonitrile, Methanol, Water, and Formic Acid[3][7]
-
Protein precipitation agent (e.g., 30% sulfosalicylic acid or acetonitrile)[8][9]
-
Biological matrix (e.g., plasma, CSF)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system[9]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5][9][10]
-
Analytical balance, vortex mixer, and centrifuge
Preparation of Solutions
-
Glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve glycine reference standard in an appropriate solvent (e.g., 0.1N HCl or water).
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the glycine stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glycine stock solution with an appropriate solvent to create calibration standards.
-
IS Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 10 ng/mL) in a suitable solvent.[3]
Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of the biological sample (e.g., plasma), add 5 µL of the IS Working Solution.[2][8]
-
Add a protein precipitation agent. For example, add 150 µL of acetonitrile or 5 µL of 30% sulfosalicylic acid solution.[8][9]
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge the sample at a high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[8]
-
Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[2][8] In some cases, the supernatant may be diluted further with mobile phase.[8]
Calibration Standard Preparation
Prepare calibration standards by spiking known amounts of the glycine working standard solutions and a fixed amount of the IS working solution into the same matrix as the samples to be analyzed (e.g., artificial CSF or stripped plasma).[9][10] Process the calibration standards using the same sample preparation protocol as the unknown samples.
LC-MS/MS Analysis
-
LC System: A typical HPLC system can be used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) or an Intrada Amino Acid column (50 x 3 mm, 3 µm) can be employed.[2][9]
-
Mobile Phase: A common mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7][9]
-
Flow Rate: A typical flow rate is between 0.25 and 1.0 mL/min.[9][10]
-
MS Detection: Use a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[2][10] The specific precursor-to-product ion transitions for glycine and this compound should be optimized.
Data Presentation
The following table summarizes typical quantitative performance data from various LC-MS/MS methods for glycine analysis.
| Parameter | Value | Matrix | Reference |
| Linearity Range | 50 - 10,000 ng/mL | Human CSF | [10][11][12] |
| 100 nM - 100 µM | Brain Microdialysates, CSF | [5][6][10] | |
| 40 - 2,000 ng/mL | Biological Matrix | [10] | |
| Lower Limit of Quantification (LLOQ) | 100 nM | Brain Microdialysates, CSF | [5][6][10] |
| 40 ng/mL | Biological Matrix | [10] | |
| Interday Precision (%CV) | < 8.3% (for higher concentrations) | Human CSF | [10][11] |
| 12.3% (at LLOQ) | Human CSF | [10][11] | |
| Interday Bias (%RE) | < ±0.9% (for higher concentrations) | Human CSF | [10][11] |
| -4.2% (at LLOQ) | Human CSF | [10][11] |
Data Analysis
-
Integrate the chromatographic peak areas for both endogenous glycine and the this compound internal standard.[2]
-
Calculate the ratio of the glycine peak area to the this compound peak area.[2]
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards. A linear regression with a weighting factor (e.g., 1/x) may be applied.[3]
-
Determine the concentration of glycine in the unknown samples by interpolating their measured peak area ratios from the calibration curve.[3][9]
Mandatory Visualization
Caption: Experimental workflow for glycine quantification using this compound.
Caption: Logic of quantification using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Development of a method for the determination of glycine in human cerebrospinal fluid using pre-column derivatization and LC–MS/MS [agris.fao.org]
Application Note: Quantitative Analysis of Collagen Synthesis using Glycine-d5 Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in mammals, is a critical component of the extracellular matrix (ECM) and plays a vital role in tissue structure and function. The dysregulation of collagen synthesis is implicated in numerous diseases, including fibrosis, cancer, and cardiovascular disease. Therefore, the accurate quantification of collagen production is essential for understanding disease pathogenesis and for the development of novel therapeutics. This application note describes a robust method for the quantitative analysis of newly synthesized collagen using Glycine-d5 as a metabolic label in a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) workflow.
Glycine is a fundamental building block of collagen, appearing at every third residue in its characteristic Gly-X-Y repeating tripeptide sequence. This high abundance makes isotopically labeled glycine an ideal tracer for monitoring collagen synthesis. This compound (glycine with five deuterium atoms) is a stable, non-radioactive isotope that can be incorporated into proteins during cell culture. By providing this compound in the culture medium, newly synthesized proteins, including collagen, will become "heavy" labeled. Mass spectrometry can then distinguish between the "light" (unlabeled) and "heavy" (this compound labeled) forms of collagen-derived peptides, allowing for the precise quantification of changes in collagen synthesis in response to experimental stimuli.
This method is particularly useful for studying the effects of pro-fibrotic factors, such as Transforming Growth Factor-beta 1 (TGF-β1), a key driver of fibroblast-to-myofibroblast differentiation and collagen deposition.[1]
Principle of the Method
The experimental approach is based on the SILAC methodology.[2][3][4] Two populations of cells are cultured in media that are identical except for the isotopic form of glycine. One population ("light") is grown in a medium containing standard, unlabeled glycine. The second population ("heavy") is cultured in a medium where unlabeled glycine is replaced with this compound. After a period of growth to ensure incorporation of the label into the proteome, the cells can be subjected to different treatments (e.g., control vs. TGF-β1 stimulation). The two cell populations are then combined, and the proteins are extracted and digested. The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of newly synthesized collagen is determined by comparing the signal intensities of the heavy and light isotopic envelopes of collagen-specific peptides.
Quantitative Data Summary
The following tables represent hypothetical data from an experiment where human dermal fibroblasts were treated with TGF-β1 to stimulate collagen synthesis, quantified using the this compound labeling protocol.
Table 1: Relative Quantification of Collagen Type I Alpha 1 (COL1A1) Peptides
| Peptide Sequence | Light Intensity (Control) | Heavy Intensity (TGF-β1) | Fold Change (Heavy/Light) |
| GETGPAGPAGPIGPVGAR | 1.2E+07 | 3.8E+07 | 3.17 |
| GPSGPQGPSGPPGPK | 9.8E+06 | 3.0E+07 | 3.06 |
| GLTGPIGPPGPAGAPGDK | 1.5E+07 | 4.7E+07 | 3.13 |
| GEAGPAGPAGPPGPAGAR | 1.1E+07 | 3.5E+07 | 3.18 |
Table 2: Relative Quantification of Collagen Type III Alpha 1 (COL3A1) Peptides
| Peptide Sequence | Light Intensity (Control) | Heavy Intensity (TGF-β1) | Fold Change (Heavy/Light) |
| GATGPAGPAGPVGPAGER | 8.5E+06 | 2.2E+07 | 2.59 |
| GEPGPAGPQGAPGPAGEK | 7.9E+06 | 2.1E+07 | 2.66 |
| GLAGPAGLPGPR | 9.1E+06 | 2.4E+07 | 2.64 |
| GFSGLDGAK | 6.5E+06 | 1.7E+07 | 2.62 |
Experimental Protocol
This protocol outlines the steps for the quantitative analysis of collagen synthesis in cultured fibroblasts using this compound metabolic labeling.
Materials:
-
Human dermal fibroblasts
-
DMEM for SILAC (glycine-free)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Glutamine
-
Penicillin-Streptomycin
-
Unlabeled L-Glycine
-
This compound (deuterated glycine)
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Cell Culture and Labeling:
-
Prepare "light" and "heavy" SILAC media. For the light medium, supplement glycine-free DMEM with unlabeled L-glycine. For the heavy medium, supplement with this compound. Both media should also contain dFBS, L-glutamine, and penicillin-streptomycin.
-
Culture human dermal fibroblasts in the light and heavy media for at least 5-6 cell doublings to ensure complete incorporation of the respective glycine isotopes.
-
Verify labeling efficiency by analyzing a small sample of protein from the heavy-labeled cells by mass spectrometry.
-
-
TGF-β1 Treatment:
-
Once labeling is complete, treat the "heavy" labeled cells with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours to induce collagen synthesis.
-
Treat the "light" labeled cells with a vehicle control (e.g., sterile PBS with 0.1% BSA).
-
-
Cell Harvesting and Protein Extraction:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Combine the "light" (control) and "heavy" (TGF-β1 treated) cell pellets in a 1:1 ratio based on cell count or total protein amount.
-
Lyse the combined cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a desired amount of protein (e.g., 100 µg) from the combined lysate.
-
Reduce the proteins with DTT at 56°C.
-
Alkylate the proteins with IAA at room temperature in the dark.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package capable of SILAC-based quantification (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the heavy-to-light ratios for identified peptides.
-
Specifically, analyze the ratios for peptides derived from collagen proteins to determine the fold change in synthesis upon TGF-β1 treatment.
-
Visualizations
Caption: Experimental workflow for quantitative collagen analysis using this compound.
Caption: TGF-β signaling pathway leading to collagen synthesis.
References
- 1. SILAC-based proteomic profiling of the suppression of TGF-β1-induced lung fibroblast-to-myofibroblast differentiation by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
Application of Glycine-d5 in Gas Chromatography-Mass Spectrometry for Accurate Glycine Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Glycine-d5 as an internal standard in the quantitative analysis of glycine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.
Introduction
Glycine is a non-essential amino acid that plays a crucial role as a neurotransmitter in the central nervous system and is a fundamental component of proteins. Accurate quantification of glycine in biological fluids such as plasma and urine is essential for clinical diagnostics, metabolic studies, and drug development. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the polar and non-volatile nature of amino acids, derivatization is a necessary step to enhance their volatility for GC-MS analysis.[1][2] this compound, a deuterated analog of glycine, serves as an ideal internal standard as it is chemically identical to the analyte but can be distinguished by its mass, allowing for reliable quantification.[3]
Experimental Protocols
Two common derivatization methods for the analysis of glycine by GC-MS are presented below: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step trimethylsilyl (TMS) - trifluoroacyl (TFA) derivatization.
Method 1: Silylation with MTBSTFA
This method involves the derivatization of glycine with MTBSTFA to form the N,O-bis(tert-butyldimethylsilyl)-glycine derivative, which is more volatile and suitable for GC-MS analysis.[1]
Materials:
-
This compound internal standard solution (concentration to be optimized based on expected glycine levels in the sample)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
Nitrogen gas for drying
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
Protocol:
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add a known amount of this compound internal standard solution.
-
Lyophilize the sample to complete dryness.[4]
-
-
Derivatization:
-
Extraction:
-
After cooling to room temperature, add 1 mL of ethyl acetate to the derivatized sample.
-
Vortex thoroughly and centrifuge at 10,000 rpm for 15 minutes.[4]
-
Transfer the supernatant to a GC-MS vial for analysis.
-
Method 2: Two-Step TMS-TFA Derivatization
This method involves a two-step process where the carboxylic acid group is first silylated, followed by the acylation of the amino group.[2]
Materials:
-
This compound internal standard solution
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-methyl-bis(trifluoroacetamide) (MBTFA)
-
Pyridine
-
Nitrogen gas for drying
-
Vortex mixer
-
Heating block
Protocol:
-
Sample Preparation:
-
Add a known amount of this compound internal standard to the biological sample.
-
Dry the sample completely under a stream of nitrogen.
-
-
First Derivatization (Silylation):
-
To the dried residue, add 50 µL of pyridine and 50 µL of MSTFA.
-
Heat the mixture at 60°C for 10 minutes.[2]
-
-
Second Derivatization (Acylation):
-
To the same mixture, add 50 µL of MBTFA.
-
Heat at 60°C for an additional 15 minutes.[2]
-
-
Analysis:
-
Cool the sample to room temperature and inject a suitable aliquot into the GC-MS system.
-
GC-MS Analysis
The following are typical GC-MS parameters that can be adapted for the analysis of derivatized glycine. Optimization of these parameters may be necessary depending on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness fused-silica capillary column (e.g., 5% phenyl methylpolysiloxane like DB-5 or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This program should be optimized for the specific derivatives and column). |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | For TBDMS derivatives: - Glycine: 246- this compound: To be determined based on the mass shift (typically M+5, so around 251)For TFA derivatives: - Glycine: 154- this compound: 159[5] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Data Presentation
The following table presents representative quantitative data for the analysis of glycine in human plasma using this compound as an internal standard. The data is illustrative and actual results may vary.
| Sample ID | Glycine Concentration (µM) | This compound Peak Area | Glycine Peak Area | Peak Area Ratio (Glycine/Glycine-d5) |
| Calibrant 1 | 50 | 150234 | 75117 | 0.50 |
| Calibrant 2 | 100 | 149876 | 149876 | 1.00 |
| Calibrant 3 | 250 | 151098 | 377745 | 2.50 |
| Calibrant 4 | 500 | 148990 | 744950 | 5.00 |
| QC Low | 75 | 152345 | 114259 | 0.75 |
| QC Mid | 200 | 149567 | 299134 | 2.00 |
| QC High | 400 | 150876 | 603504 | 4.00 |
| Sample 1 | 185 | 151234 | 279783 | 1.85 |
| Sample 2 | 320 | 149888 | 479642 | 3.20 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the derivatization reactions.
Caption: Experimental workflow for glycine quantification by GC-MS.
Caption: Silylation of glycine with MTBSTFA.
References
- 1. researchgate.net [researchgate.net]
- 2. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycine-d5 in Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-d5 is a stable isotope-labeled analog of the amino acid glycine, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a powerful tool for metabolic tracing studies, allowing researchers to track the fate of glycine through various biochemical pathways without the use of radioactive isotopes.[1] Its primary application lies in metabolic flux analysis, particularly in cancer research, where glycine metabolism is often reprogrammed to support rapid cell proliferation.[2][3] By using this compound in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantitatively measure the contribution of glycine to the synthesis of proteins, purines, and glutathione, among other essential biomolecules.[1]
These application notes provide a comprehensive guide to using this compound for metabolic labeling in mammalian cell culture. The protocols outlined below cover cell preparation, labeling, metabolite extraction, and analysis, and are designed to be adaptable to specific research questions and cell types.
Key Metabolic Pathways Involving Glycine
Glycine is a central node in cellular metabolism, participating in several critical biosynthetic and catabolic pathways. Understanding these pathways is essential for designing and interpreting this compound tracing experiments.
Glycine Cleavage System (GCS)
The Glycine Cleavage System is a multi-enzyme complex located in the mitochondria that catalyzes the degradation of glycine. This process is a significant source of one-carbon units for the folate cycle, which are crucial for the synthesis of nucleotides and other biomolecules.
Caption: The Glycine Cleavage System catalyzes the breakdown of this compound.
De Novo Purine Synthesis
Glycine is a fundamental building block in the de novo synthesis of purines (adenine and guanine). The entire glycine molecule is incorporated into the purine ring structure. Tracing this compound allows for the quantification of the rate of new purine synthesis.
Caption: this compound is directly incorporated into the purine ring during de novo synthesis.
Glutathione Synthesis
Glycine is one of the three amino acids required for the synthesis of the antioxidant glutathione (GSH). It is added in the final step of the synthesis pathway. Measuring the incorporation of this compound into the glutathione pool provides a direct measure of de novo glutathione synthesis rates.
Caption: this compound is incorporated in the final step of glutathione synthesis.
Experimental Protocols
The following protocols provide a general framework for conducting a this compound metabolic labeling experiment in adherent mammalian cells. Optimization may be required for specific cell lines and experimental goals.
Protocol 1: Cell Culture and Labeling
This protocol describes the preparation of cells and the introduction of this compound into the culture medium.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Glycine-free medium
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (sterile stock solution)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of labeling.
-
Preparation of Labeling Medium:
-
Prepare the base medium by supplementing glycine-free medium with dFBS to the desired concentration (e.g., 10%).
-
Add this compound from a sterile stock solution to the base medium to achieve the final desired concentration. The optimal concentration should be determined empirically but can start in the physiological range of glycine.
-
-
Adaptation to Labeling Medium (Optional but Recommended for SILAC-like experiments): For experiments requiring near-complete labeling of the proteome, cells should be cultured in the this compound containing medium for at least five passages to ensure maximum incorporation.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The duration will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are recommended to capture the dynamics of label incorporation.
-
Protocol 2: Metabolite Extraction
This protocol describes the quenching of metabolic activity and the extraction of polar metabolites.
Materials:
-
Ice-cold 80% methanol (LC-MS grade)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Quenching:
-
At the end of the labeling period, quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining labeled medium.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Place the plate on dry ice for 10 minutes to ensure rapid quenching of all enzymatic activity.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Metabolite Separation:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Sample Storage:
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol provides a general workflow for the analysis of this compound labeled metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Appropriate LC column (e.g., reversed-phase C18)
-
LC-MS/MS system
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a solution of 50% acetonitrile in water with 0.1% formic acid).
-
Liquid Chromatography:
-
Inject the reconstituted sample onto the LC system.
-
Separate the metabolites using a suitable gradient of mobile phases. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometry:
-
Analyze the eluting metabolites using a mass spectrometer operating in a positive ion mode with electrospray ionization (ESI).
-
Acquire data in full scan mode to identify all labeled species or in a targeted manner using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for specific metabolites of interest.
-
-
Data Analysis:
-
Process the raw data to identify and quantify the different isotopologues of each metabolite.
-
Correct for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the deuterium label in each metabolite of interest.
-
Data Presentation
Quantitative data from this compound metabolic labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.
Experimental Workflow
Caption: A general experimental workflow for this compound metabolic labeling.
Quantitative Data Tables
The following tables provide examples of how to present quantitative data from this compound labeling experiments. The data presented here is representative and should be replaced with actual experimental results.
Table 1: this compound Incorporation into Intracellular Glycine Pool
| Cell Line | Condition | Labeling Time (hours) | % this compound Enrichment |
| Cancer Cell Line A | Control | 4 | 85.2 ± 3.1 |
| Cancer Cell Line A | Drug Treatment | 4 | 65.7 ± 4.5 |
| Cancer Cell Line B | Control | 4 | 92.5 ± 2.8 |
| Cancer Cell Line B | Drug Treatment | 4 | 88.1 ± 3.9 |
Table 2: Fractional Contribution of this compound to Downstream Metabolites
| Metabolite | Cancer Cell Line A | Cancer Cell Line B |
| Purines (as % of total pool) | ||
| AMP | 15.3 ± 1.8 | 25.1 ± 2.2 |
| GMP | 12.8 ± 1.5 | 21.9 ± 2.0 |
| Glutathione (as % of total pool) | ||
| GSH | 30.5 ± 2.9 | 45.8 ± 3.7 |
Table 3: Glycine Consumption and Release Rates in Different Cancer Cell Lines
| Cell Line | Proliferation Rate (doublings/day) | Glycine Flux (fmol/cell/hour) |
| Fast Proliferating | 1.5 | -12.5 (Consumption) |
| Medium Proliferating | 1.0 | -5.2 (Consumption) |
| Slow Proliferating | 0.5 | +3.8 (Release) |
Data in tables is illustrative and based on trends observed in metabolic studies. Actual values will vary depending on the experimental setup.
Conclusion
Metabolic labeling with this compound is a robust and versatile technique for investigating the intricate details of glycine metabolism. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute meaningful experiments to unravel the metabolic reprogramming in various physiological and pathological states, ultimately aiding in the discovery of novel therapeutic targets and biomarkers.
References
Application Note: Quantification of Glycine in Biological Samples using Glycine-d5 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycine is the simplest amino acid and plays a crucial role as a major inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem.[1] It is also a fundamental building block for the synthesis of proteins, glutathione, purines, and heme.[1] Aberrant glycine levels are associated with several pathological conditions, most notably Non-Ketotic Hyperglycinemia (NKH), also known as glycine encephalopathy.[2] This rare metabolic disorder results from defects in the glycine cleavage system, leading to the accumulation of glycine in bodily fluids, especially the cerebrospinal fluid (CSF).[2] Accurate quantification of glycine in biological matrices such as plasma and CSF is therefore critical for the diagnosis of diseases like NKH and for research in neuroscience and drug development.[2][3]
This application note details a robust and sensitive method for the quantification of glycine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Glycine-d5. The use of an internal standard that is chemically identical to the analyte but mass-shifted compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[4]
Principle of the Method
This method utilizes Hydrophilic Interaction Chromatography (HILIC) for the separation of the highly polar glycine molecule, followed by detection using a triple quadrupole mass spectrometer.[5] A known concentration of this compound, a deuterated analog of glycine, is spiked into each sample at the beginning of the workflow to serve as an internal standard (IS).[1][4]
During sample preparation, proteins are precipitated and removed. The supernatant, containing both endogenous glycine and the this compound IS, is then injected into the LC-MS/MS system. The analyte and the IS co-elute and are detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both glycine and this compound are monitored. The concentration of endogenous glycine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed from standards with known glycine concentrations.[4]
Quantitative Data Summary
The following table summarizes typical glycine concentrations found in human biological fluids. These values can serve as a reference, but it is recommended that each laboratory establishes its own reference ranges.
| Biological Matrix | Species | Glycine Concentration Range (µmol/L) | Reference |
| Plasma | Human | 102 – 395 | [6] |
| Cerebrospinal Fluid (CSF) | Human | 3.2 – 16.3 | [6] |
| CSF:Plasma Ratio | Human | 0.01 – 0.04 | [6] |
Note: Glycine concentrations can be higher in the neonatal period and decrease in the first few months of life. For children over one year, normal CSF glycine is typically <12 µmol/L and plasma glycine is <350 µmol/L.[7]
Experimental Protocols
Materials and Reagents
-
Glycine (≥98% purity)
-
This compound (≥99% deuterated forms)[1]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Formate, LC-MS grade
-
Ultrapure Water
-
Biological Matrix (e.g., Human Plasma, CSF)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Preparation of Standards and Solutions
-
Glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve glycine in ultrapure water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working IS Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 ACN:Water.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the glycine stock solution into the chosen biological matrix (or a surrogate like artificial CSF) to achieve a concentration range of approximately 0.1 to 100 µM.[3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.[8]
Sample Preparation
-
Thaw biological samples (plasma, CSF) on ice.
-
To a 50 µL aliquot of each sample, standard, or QC, add 10 µL of the Working IS Solution (10 µg/mL).
-
Add 150 µL of cold ACN (containing 0.1% FA) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8][9]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for different instrument setups.
| Parameter | Recommended Condition |
| LC System | UFLC or equivalent |
| Column | HILIC Column (e.g., Intrada Amino Acid, 100 x 3 mm, 3 µm)[10] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% FA |
| Mobile Phase B | Acetonitrile with 0.1% FA |
| Gradient | Isocratic or shallow gradient (e.g., 70-80% B) optimized for glycine retention |
| Flow Rate | 0.3 - 0.6 mL/min[10] |
| Column Temperature | 35 - 40°C |
| Injection Volume | 2 - 10 µL[10] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Monitored Transitions | Glycine: m/z 76 → 30This compound: m/z 81 → 34 (Note: m/z may vary based on deuteration pattern) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for maximum signal |
| Nebulizing Gas | Nitrogen |
| Drying Gas Temp. | 300 - 400°C[10] |
Visualizations
Experimental Workflow
Caption: Workflow for glycine quantification using this compound and LC-MS/MS.
Glycine's Role at the NMDA Receptor
Caption: Glycine acts as a mandatory co-agonist at the NMDA receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Glycine encephalopathy - Wikipedia [en.wikipedia.org]
- 3. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. southtees.nhs.uk [southtees.nhs.uk]
- 7. Table 1. [CSF and Plasma Glycine Concentration (µmol/L) in Nonketotic Hyperglycinemia (NKH)]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for Glycine-d5 in Biomolecular NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, the strategic use of stable isotopes is paramount for elucidating the structure, dynamics, and interactions of proteins and other macromolecules. Glycine-d5, a deuterated form of the simplest amino acid, has emerged as a powerful tool to overcome common challenges in NMR studies, such as spectral overlap and signal broadening, particularly in larger proteins. The replacement of protons with deuterium simplifies complex proton NMR spectra and alters relaxation properties, leading to enhanced spectral resolution and sensitivity. These application notes provide a comprehensive overview of the utility of this compound in biomolecular NMR, complete with detailed experimental protocols and data presentation.
Key Applications of this compound in Biomolecular NMR
The incorporation of this compound into proteins offers several distinct advantages for NMR spectroscopic analysis:
-
Simplification of ¹H NMR Spectra: The substitution of protons with deuterium atoms at the α-carbon and amide positions of glycine residues effectively removes their signals from the ¹H NMR spectrum. This spectral simplification is invaluable for resolving signal overlap, a significant hurdle in the analysis of large and complex proteins.
-
Probing Protein Dynamics: Deuterium has a smaller magnetic moment than a proton, leading to altered relaxation properties. Studying the relaxation of the remaining protons in a deuterated protein can provide insights into molecular motion and dynamics.[1]
-
Studying Protein-Ligand Interactions: By selectively labeling a protein with this compound, the signals from the glycine residues are effectively "turned off." When a ligand binds to the protein, changes in the chemical shifts of neighboring, non-deuterated residues can be more clearly observed and analyzed to map binding sites and determine binding affinities.
-
Solid-State NMR (ssNMR): In ssNMR, this compound is utilized to study the structure and dynamics of proteins in a solid or semi-solid state, such as in membranes or aggregates. The analysis of deuterium NMR spectra can provide information on the orientation and motion of the deuterated glycine residues.
Quantitative Data Summary
The use of this compound and other deuterated amino acids leads to significant improvements in NMR data quality. The following table summarizes key quantitative effects of deuteration on NMR parameters.
| Parameter | Unlabeled Protein | Protein with this compound/Deuteration | Rationale for Improvement |
| Proton Spin-Lattice Relaxation Time (T1) of Methylene Protons in γ-Glycine | 4 seconds | 78 seconds | Deuteration of the amine group reduces the effectiveness of amine rotation as a relaxation mechanism, thus lengthening the T1 of the remaining methylene protons.[1] |
| ¹³C Spin-Lattice Relaxation Time (T1) in γ-Glycine (Carbonyl Carbon) | 55 seconds | 220 seconds | The increase in spin-lattice relaxation time upon deuteration is observed for carbon atoms as well.[1] |
| ¹³C Spin-Lattice Relaxation Time (T1) in γ-Glycine (Methylene Carbon) | 22 seconds | 110 seconds | Similar to the carbonyl carbon, the methylene carbon T1 is significantly increased upon deuteration.[1] |
| ¹⁵N Spin-Lattice Relaxation Time (T1) in γ-Glycine | 150 ms | 600 ms | Deuteration of the amine group leads to a substantial increase in the ¹⁵N T1.[1] |
| Dissociation Constant (Kd) from ¹H NMR Titration (this compound with K72 protein) | Not directly measured | ~0.8 M (overall) | Titration with this compound allows for the observation of chemical shift perturbations of specific protein residues upon binding, enabling the calculation of the dissociation constant.[2] |
Experimental Protocols
Protocol 1: Selective Incorporation of this compound into a Recombinant Protein in E. coli
This protocol outlines the steps for expressing a protein with selectively incorporated this compound using an E. coli expression system. This method relies on providing this compound in the growth medium, which will be incorporated by the cellular machinery during protein synthesis.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
Minimal medium (e.g., M9) supplemented with all essential amino acids except glycine.
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent).
-
Glucose (or other carbon source).
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Preparation: Prepare 1 L of minimal medium supplemented with all necessary amino acids except glycine. Add the appropriate antibiotic.
-
Inoculation: Inoculate the 1 L of minimal medium with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Addition of this compound: Add this compound to the culture to a final concentration of 100-200 mg/L. The optimal concentration may need to be determined empirically for each protein.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
Protocol 2: NMR Spectroscopy of a this compound Labeled Protein for Ligand Binding Studies
This protocol describes a typical NMR titration experiment to study the interaction of a small molecule ligand with a this compound labeled protein.
Materials:
-
Purified this compound labeled protein.
-
NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5-7.5, in 90% H₂O/10% D₂O).
-
Ligand stock solution of known concentration in the same NMR buffer.
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare an NMR sample of the this compound labeled protein at a concentration of 50-200 µM in the NMR buffer.
-
Initial Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein in the absence of the ligand.
-
Ligand Titration: Add small aliquots of the concentrated ligand stock solution to the protein sample. After each addition, gently mix the sample and allow it to equilibrate.
-
Acquire Spectra: Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
Data Analysis:
-
Overlay the series of HSQC spectra to observe chemical shift perturbations (CSPs) of the protein's amide resonances upon ligand binding.
-
Calculate the combined chemical shift difference (Δδ) for each perturbed residue using the following equation: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).
-
Plot the chemical shift perturbations as a function of the ligand concentration for significantly affected residues.
-
Fit the binding isotherms to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a conceptual workflow for studying protein-ligand interactions using this compound labeling and a simplified representation of a signaling event that can be investigated.
Caption: Workflow for Protein-Ligand Interaction Studies using this compound Labeling.
Caption: Elucidating a Signaling Event using this compound NMR.
Conclusion
This compound is a versatile and powerful tool in the biomolecular NMR spectroscopist's arsenal. Its ability to simplify spectra and modulate relaxation properties provides researchers with a means to tackle larger and more complex biological systems. The protocols and data presented herein offer a practical guide for the effective application of this compound in academic and industrial research, ultimately facilitating a deeper understanding of protein structure, dynamics, and function, and aiding in the rational design of novel therapeutics.
References
Application Notes and Protocols for the Analysis of Glycine-d5
These application notes provide detailed methodologies for the sample preparation and analysis of Glycine-d5, a deuterated internal standard for the quantification of glycine, in biological matrices. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
Glycine is the simplest amino acid and is integral to numerous biological processes. It acts as a neurotransmitter in the central nervous system, is a fundamental component of proteins, and serves as a precursor for the synthesis of glutathione, purines, and heme.[1][2] Accurate quantification of glycine in biological samples is crucial for studying its role in health and disease. This compound is a stable isotope-labeled version of glycine, commonly used as an internal standard in mass spectrometry-based quantitative analysis to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[2][3]
This document outlines two primary analytical approaches for the quantification of this compound and, by extension, endogenous glycine: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation Techniques
The choice of sample preparation technique is critical for accurate and reproducible quantification of analytes in complex biological matrices such as plasma or serum. The primary goals are to remove interfering substances like proteins and phospholipids and to concentrate the analyte of interest.
Protocol 1: Protein Precipitation for LC-MS/MS Analysis
Protein precipitation is a straightforward and widely used method for sample cleanup, particularly for LC-MS/MS analysis.[4][5] This protocol describes precipitation using acetonitrile, a common and effective precipitant.[6]
Materials:
-
Plasma or Serum Sample
-
This compound Internal Standard (IS) working solution
-
Ice-cold Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Add a known amount of this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to the sample. This creates a 4:1 ratio of precipitant to sample.[6]
-
Vortex the mixture vigorously for 30 seconds to ensure complete mixing and denaturation of proteins.[4]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[4]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Quantitative Data Summary: Protein Precipitation Efficiency
| Precipitating Agent | Ratio (Precipitant:Plasma) | Protein Precipitation Efficiency (%) | Reference |
| Acetonitrile (ACN) | 2:1 | >96 | [4] |
| Trichloroacetic Acid (TCA) | 2:1 | 92 | [4] |
| Zinc Sulfate | 2:1 | 91 | [4] |
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
Solid-phase extraction provides a more thorough cleanup than protein precipitation by removing salts and other small molecule interferences. Strong cation exchange (SCX) is particularly effective for isolating amino acids.[7]
Materials:
-
Plasma or Serum Sample (pre-treated by protein precipitation)
-
SCX SPE Cartridge
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[8]
-
Equilibration: Equilibrate the cartridge with 1 mL of water with 1% formic acid.
-
Loading: Acidify the supernatant from the protein precipitation step with formic acid to a final concentration of 1%. Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of methanol with 1% formic acid to remove neutral and acidic impurities.
-
Elution: Elute the this compound and other amino acids with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the analytical method (e.g., mobile phase for LC-MS/MS).
Analytical Methodologies
LC-MS/MS Analysis (Direct)
Direct analysis of amino acids by LC-MS/MS without derivatization is a rapid and robust approach.[9][10]
Experimental Protocol:
-
Sample Preparation: Use the supernatant from the protein precipitation protocol.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Raptor Polar X (or similar HILIC column)
-
Mobile Phase A: 0.5% formic acid and 1 mM ammonium formate in water
-
Mobile Phase B: 0.5% formic acid and 1 mM ammonium formate in 90:10 acetonitrile:water[9]
-
Gradient: A typical gradient would start at a high percentage of organic phase, ramp down to a lower percentage, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C[9]
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Glycine: Precursor Ion > Product Ion (e.g., 76.0 > 30.0)
-
This compound: Precursor Ion > Product Ion (e.g., 81.0 > 34.0) (Note: Specific MRM transitions should be optimized for the instrument used.)
-
-
GC-MS Analysis (with Derivatization)
GC-MS analysis of amino acids requires a derivatization step to increase their volatility.[11] Silylation is a common derivatization technique.
Experimental Protocol:
-
Sample Preparation: Use the dried eluate from the SPE protocol.
-
Derivatization:
-
Add a silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried sample.[12]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: SLB™-5ms capillary column (or similar)[11]
-
Carrier Gas: Helium
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature to elute the derivatized amino acids.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Type: Selected Ion Monitoring (SIM) or full scan.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified overview of glycine metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ionsource.com [ionsource.com]
- 6. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Glycine-d5 in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar and non-volatile molecules such as amino acids, including the stable isotope-labeled internal standard Glycine-d5, requires a crucial sample preparation step known as derivatization. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This process replaces active hydrogens on polar functional groups (e.g., -COOH, -NH2) with nonpolar moieties.
This compound is a commonly used internal standard for the accurate quantification of glycine in various biological matrices.[1] The selection of an appropriate derivatization method is critical for achieving reliable and reproducible results. This document provides detailed application notes and protocols for the most common and effective derivatization methods for this compound for GC-MS analysis.
Key Derivatization Methods for this compound
The two primary approaches for the derivatization of amino acids for GC-MS analysis are silylation and a two-step esterification followed by acylation.
Silylation
Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This is a widely used technique for the derivatization of a broad range of compounds.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A common silylating reagent that forms TMS derivatives. While effective, TMS derivatives can be sensitive to moisture.[2]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are notably more stable and less sensitive to moisture compared to their TMS counterparts.[2] This increased stability is a significant advantage in many applications.
Two-Step Esterification and Acylation
This method involves two sequential reactions:
-
Esterification: The carboxylic acid group (-COOH) of this compound is converted to an ester, typically a methyl, propyl, or butyl ester. This is often achieved by reaction with an alcohol (e.g., isopropanol, butanol) in the presence of an acid catalyst.
-
Acylation: The amino group (-NH2) is then acylated, commonly using an anhydride such as trifluoroacetic anhydride (TFAA). This step forms a stable N-acyl derivative.
This two-step process yields derivatives that are volatile and exhibit good chromatographic properties.
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of glycine (and by extension, this compound) using different derivatization methods. It is important to note that specific performance characteristics can vary depending on the instrumentation, matrix, and specific experimental conditions.
| Derivatization Method | Reagents | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages & Disadvantages |
| Silylation (TBDMS) | MTBSTFA in Acetonitrile | 0.1 - 100 µg/mL | 10-100 fmol on column[3] | 80-500 ng/mL (for a similar method)[4] | Advantages: Forms stable derivatives, less moisture sensitive.[2] Disadvantages: Reagent can be expensive, may require higher temperatures. |
| Silylation (TMS) | BSTFA in Acetonitrile or Pyridine | 10-500 ng/mL (for a similar two-step method)[4] | 10-90 ng/mL (for a similar two-step method)[4] | 80-500 ng/mL (for a similar two-step method)[4] | Advantages: Widely used, effective. Disadvantages: Derivatives are sensitive to moisture,[2] potentially leading to lower reaction yields. |
| Esterification & Acylation | Isopropanol/HCl, TFAA | Not specified for glycine, but generally provides good linearity. | Not specified for glycine, but generally provides good sensitivity. | Not specified for glycine. | Advantages: Rapid reaction, derivatives are stable. Disadvantages: Two-step process can be more complex. |
Experimental Protocols
Protocol 1: Silylation with MTBSTFA (TBDMS Derivatization)
This protocol is adapted from established methods for amino acid analysis.[2]
Materials:
-
This compound standard or sample containing this compound
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous, GC grade)
-
Nitrogen gas for drying
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Aliquot a known volume of the sample or standard solution containing this compound into a GC-MS vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50 °C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Derivatization:
-
Add 100 µL of acetonitrile to the dried residue.
-
Add 100 µL of MTBSTFA to the vial.
-
Tightly cap the vial and vortex briefly to ensure the residue is dissolved.
-
-
Reaction: Heat the vial at 70-100 °C for 30-60 minutes in a heating block or oven. Optimal time and temperature may need to be determined empirically.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Esterification and Acylation (N-Trifluoroacetyl-O-isopropyl Derivatization)
This protocol is a common method for the derivatization of amino acids.
Materials:
-
This compound standard or sample containing this compound
-
Isopropanol / 3M HCl (prepared by bubbling dry HCl gas through anhydrous isopropanol)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (anhydrous, GC grade)
-
Nitrogen gas for drying
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation and Drying: Prepare and dry the sample as described in Protocol 1, Step 1 and 2.
-
Esterification:
-
Add 200 µL of isopropanol / 3M HCl to the dried residue.
-
Tightly cap the vial and heat at 100 °C for 60 minutes.
-
Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.
-
-
Acylation:
-
Add 100 µL of dichloromethane to the dried residue.
-
Add 50 µL of TFAA.
-
Tightly cap the vial and heat at 100 °C for 15-20 minutes.
-
-
Final Drying: Cool the vial to room temperature and evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Metabolic Tracing with Glycine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of various diseases, including cancer, where altered nutrient utilization fuels rapid cell proliferation and survival. Glycine, a non-essential amino acid, plays a central role in cellular metabolism, contributing to the synthesis of proteins, purines, and the primary endogenous antioxidant, glutathione.[1] Consequently, tracing the metabolic fate of glycine in vivo provides a powerful tool to understand disease pathogenesis and identify novel therapeutic targets.
Glycine-d5 (glycine with five deuterium atoms) is a stable, non-radioactive isotope tracer that enables the dynamic assessment of glycine metabolism in living organisms. By administering this compound and subsequently analyzing its incorporation into downstream metabolites using mass spectrometry, researchers can quantify the flux through key metabolic pathways. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using this compound.
Key Applications
-
Cancer Metabolism: Elucidating the role of glycine in supporting rapid tumor growth by tracing its contribution to purine and glutathione biosynthesis.[1]
-
Neurological Disorders: Investigating alterations in glycine metabolism in the central nervous system, where glycine acts as a neurotransmitter.
-
Metabolic Diseases: Studying the impact of metabolic disorders on glycine and one-carbon metabolism.
-
Drug Development: Assessing the on-target and off-target effects of novel therapeutics on glycine-dependent metabolic pathways.
Data Presentation: Quantitative Insights into Glycine Metabolism
The following tables summarize representative quantitative data from in vivo stable isotope tracing studies using labeled glycine. While these studies utilized 13C-labeled glycine, the principles and expected outcomes are analogous to experiments with this compound. The data illustrates the contribution of glycine to various metabolic pathways.
Table 1: Glycine and Serine Kinetics in Healthy Humans
| Parameter | Mean Flux (μmol/kg/h) | Standard Error of Mean (SEM) |
| Total Glycine Flux | 463 | 55 |
| Serine Synthesis from Glycine | 193 | 28 |
| Glycine Decarboxylation (GCS) | 190 | 41 |
| Data derived from primed, constant infusions of [1,2-13C2]glycine in healthy men and women. This table highlights the significant contribution of glycine to serine biosynthesis and the activity of the glycine cleavage system (GCS).[2] The GCS is a key route for generating one-carbon units for various biosynthetic pathways.[3] |
Table 2: In Vivo Hepatic Glutathione (GSH) Synthesis from Glycine in Humans
| Parameter | Value | Unit |
| Initial Rate of 13C Label Incorporation into GSH | 0.32 ± 0.18 | mmol/kg/hour |
| Peak Hepatic [2-13C]-glycine Concentration | 2.3 ± 1.5 | mmol/L |
| Peak Hepatic 13C-GSH Concentration | 1.0 ± 0.4 | mmol/L |
| This data demonstrates the feasibility of non-invasively measuring the rate of glutathione synthesis in the liver using labeled glycine.[4] Glycine is a direct precursor for glutathione, and its incorporation rate can be a valuable biomarker for oxidative stress.[4] |
Table 3: Fractional Enrichment of Glutathione in a Rat Mammary Tumor Model
| Infusion Protocol | Fractional 13C1-Glutathione Enrichment |
| 0.5 mmol/kg/h [2-13C]-glycine for ~40 hours | 0.293 ± 0.015 |
| 1.0 mmol/kg/h [2-13C]-glycine for ~22 hours | 0.387 ± 0.015 |
| These findings from a preclinical cancer model show a dose-dependent incorporation of glycine into the tumor's glutathione pool, indicating the importance of glycine for maintaining redox balance in cancer cells.[5] |
Mandatory Visualizations: Metabolic Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involving glycine and a general experimental workflow for in vivo tracing studies.
Caption: Metabolic fate of this compound in key biosynthetic pathways.
Caption: General experimental workflow for in vivo this compound tracing.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo metabolic tracing studies with this compound in a mouse model. Specific parameters such as animal strain, tumor model, and tracer dosage may need to be optimized for individual experimental goals.
Protocol 1: In Vivo this compound Administration and Sample Collection
1. Animal Model Preparation:
- Acclimate animals to the experimental conditions. For tumor studies, allow tumors to reach the desired size post-implantation.
2. This compound Tracer Preparation:
- Prepare a sterile solution of this compound in saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight. A typical dosage for amino acid tracers is in the range of 0.5-2 mg/g of body weight, administered over a period of 30 minutes to several hours.[6]
3. Tracer Administration:
- Intravenous (IV) Infusion: For a controlled delivery and to achieve a steady-state labeling in the plasma, continuous IV infusion via a tail vein catheter is recommended.
- Oral Gavage: For studies investigating dietary uptake, oral gavage can be used.[7]
4. Sample Collection:
- At the end of the infusion period, anesthetize the animal.
- Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.
- Rapidly dissect the tissues of interest (e.g., tumor, liver, brain) and immediately freeze-clamp them using Wollenberger clamps pre-cooled in liquid nitrogen to quench all metabolic activity.[7]
- Store all samples at -80°C until further processing.
Protocol 2: Metabolite Extraction from Tissues and Plasma
1. Plasma Preparation:
- Centrifuge the collected blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
- Transfer the plasma to a new tube and store at -80°C.
2. Tissue Pulverization:
- Keep the frozen tissue samples in liquid nitrogen to prevent thawing.
- Pulverize the frozen tissue into a fine powder using a mortar and pestle pre-cooled with liquid nitrogen.
3. Metabolite Extraction:
- For polar metabolites, use a cold extraction solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.
- Add the extraction solvent to the pulverized tissue powder or plasma at a fixed ratio (e.g., 1 mL per 50 mg of tissue).
- Vortex the mixture vigorously for 1 minute.
- Incubate on dry ice for 15 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Collect the supernatant containing the metabolites into a new tube.
- Dry the supernatant using a vacuum concentrator.
- Store the dried metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of this compound Labeled Metabolites
1. Sample Reconstitution:
- Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis, such as an injection solution of 50:50 acetonitrile:water.
2. Liquid Chromatography (LC) Separation:
- Use a chromatography method suitable for separating polar metabolites, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
- The mobile phase typically consists of a gradient of acetonitrile and water with additives like ammonium acetate or ammonium hydroxide to improve peak shape and ionization.
3. Mass Spectrometry (MS) Detection:
- Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer for targeted analysis.
- Operate the mass spectrometer in both positive and negative ion modes to detect a wider range of metabolites.
- Detect the different isotopologues of glycine and its downstream metabolites (e.g., serine, glutathione, purine precursors). For this compound, you will be looking for mass shifts corresponding to the incorporation of deuterium atoms (e.g., M+2 for direct incorporation into glutathione).
4. Data Analysis:
- Integrate the peak areas for each isotopologue of the metabolites of interest.
- Correct for the natural abundance of isotopes to determine the fractional enrichment of each labeled species.
- Calculate metabolic flux rates using appropriate metabolic modeling software and by normalizing to the isotopic enrichment of the precursor pool (e.g., plasma this compound).
References
- 1. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Glycine-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of Glycine-d5 in biological matrices using High-Resolution Mass Spectrometry (HRMS). This compound, a stable isotope-labeled form of the amino acid glycine, is a critical internal standard for quantitative bioanalysis and a valuable tracer in metabolic research, particularly for studying one-carbon metabolism. The protocol herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, utilizing a Q Exactive Orbitrap mass spectrometer. The high resolution and mass accuracy of this platform ensure exceptional selectivity and confidence in analytical results.
Introduction
Glycine is a fundamental amino acid involved in numerous physiological processes, including protein synthesis, neurotransmission, and one-carbon metabolism.[1][2] Stable isotope-labeled glycine, such as this compound, serves as an ideal internal standard in quantitative mass spectrometry by compensating for variability during sample preparation and analysis.[1] Furthermore, its use as a metabolic tracer allows for the elucidation of complex biological pathways, offering insights into disease states and drug effects.
High-resolution mass spectrometry, particularly with Orbitrap technology, offers significant advantages for the analysis of small molecules like this compound. The ability to perform accurate mass measurements with high resolving power minimizes interferences from complex biological matrices, leading to highly selective and accurate quantification without the need for derivatization.[3] This application note presents a complete protocol for the analysis of this compound in human plasma.
Experimental Protocols
Sample Preparation (Human Plasma)
A simple protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard solution (1 µg/mL in water)
-
30% Sulfosalicylic acid solution
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
1.5 mL microcentrifuge tubes
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the this compound internal standard working solution. For calibration standards, spike with appropriate concentrations of unlabeled glycine.
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[4][5]
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.[5]
-
Carefully transfer 50 µL of the supernatant to a new tube.
-
Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
System: Thermo Scientific™ UltiMate™ 3000RS system[5] Column: Acclaim™ Trinity™ P1 mixed-mode column (or equivalent HILIC column)[5] Column Temperature: 30°C[5] Mobile Phase A: 10 mM Ammonium formate in water, pH 2.8[4][5] Mobile Phase B: Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 5 | 95 |
| 2.0 | 5 | 95 |
| 5.0 | 40 | 60 |
| 7.0 | 95 | 5 |
| 9.0 | 95 | 5 |
| 9.1 | 5 | 95 |
| 12.0 | 5 | 95 |
High-Resolution Mass Spectrometry
System: Thermo Scientific™ Q Exactive™ Orbitrap Mass Spectrometer[3][6] Ionization Mode: Positive Electrospray Ionization (ESI+) Spray Voltage: 3.5 kV Capillary Temperature: 320°C Sheath Gas Flow Rate: 40 arbitrary units Auxiliary Gas Flow Rate: 10 arbitrary units Full Scan MS Resolution: 70,000 Scan Range: m/z 70-200 AGC Target: 1e6 Maximum IT: 100 ms
For targeted quantification, a Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) scan can be utilized, centered on the exact mass of this compound.
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and assessing accuracy and precision. The following table summarizes typical performance data for the analysis of this compound as an internal standard for the quantification of glycine.
| Analyte | Calibration Range (µM) | LLOQ (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Glycine | 1 - 500 | 1 | < 5% | < 7% | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: A schematic of the experimental workflow from sample preparation to data analysis.
Glycine in One-Carbon Metabolism
This compound can be used to trace the flux through key metabolic pathways. The diagram below shows the central role of glycine in one-carbon metabolism.
Caption: Glycine's role in cytosolic and mitochondrial one-carbon metabolism.
Conclusion
This application note provides a detailed and reliable method for the quantification of this compound in biological matrices using LC-HRMS. The high resolution and accuracy of the Orbitrap mass spectrometer ensure excellent selectivity and sensitivity. The described workflow is suitable for a wide range of applications, from pharmacokinetic studies where this compound is used as an internal standard, to metabolic flux analysis for a deeper understanding of cellular physiology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mass Spectrometry-based Proteomics Using Q Exactive, a High-performance Benchtop Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing isotopic exchange of deuterium in Glycine-d5.
Welcome to the Technical Support Center for Glycine-d5. This resource is for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange of deuterium in this compound and to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium isotopic exchange and why is it a concern for this compound?
Deuterium isotopic exchange, also known as back-exchange, is a chemical reaction where deuterium atoms on a labeled molecule like this compound are replaced by hydrogen atoms (protons) from the surrounding environment, such as from protic solvents (e.g., water, methanol).[1][2][3] This is a significant concern in quantitative analyses (e.g., LC-MS, NMR) because the loss of deuterium can lead to an underestimation of the deuterated compound's concentration, compromising the accuracy and reliability of the experimental results.[1][3]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
This compound (perdeuterioglycine) has deuterium atoms at five positions: two on the alpha-carbon (Cα-D), two on the nitrogen of the amino group (N-D), and one on the oxygen of the carboxyl group (O-D).[4]
-
Highly Labile: The deuterons on the nitrogen and oxygen atoms (-ND2 and -COOD) are highly labile and will rapidly exchange with protons in any protic solvent like water or methanol.
-
Moderately Stable: The deuterons on the α-carbon (-CD2-) are generally more stable but can be susceptible to exchange under certain conditions, particularly elevated pH and temperature.[5][6] It is the stability of these C-D bonds that is crucial for most applications.
Q3: What are the primary factors that promote deuterium exchange on the carbon backbone of this compound?
The main factors that can induce the exchange of the more stable C-D bonds are:
-
pH: Basic conditions (high pH) significantly accelerate the rate of deuterium exchange at the α-carbon.[5][7] Acidic conditions, particularly around pH 2.5-3, are known to minimize this exchange.[7][8][9]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[10] Therefore, keeping samples cold is a critical preventative measure.[4][10]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of protons and are necessary for the exchange to occur.[3] Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for reconstitution and storage of deuterated compounds.[10]
-
Exposure Time: The longer the this compound is exposed to conditions that promote exchange (e.g., aqueous solutions at non-optimal pH or elevated temperature), the greater the potential for deuterium loss.[10]
Q4: How should this compound be stored to maintain its isotopic integrity?
To ensure the isotopic stability of this compound, it should be stored as a solid powder in a tightly sealed container at room temperature, away from light and moisture. If a stock solution is necessary, it should be prepared in an aprotic solvent (e.g., anhydrous DMSO) and stored at -20°C or -80°C for long-term stability. Avoid storing this compound in aqueous solutions for extended periods, especially under neutral or basic conditions.[4]
Data Presentation: Factors Influencing Deuterium Exchange
The following tables summarize the relative impact of key experimental parameters on the stability of the deuterium labels on the carbon backbone of this compound.
Table 1: Effect of pH on the Rate of Deuterium Back-Exchange (Illustrative)
| pH Range | Relative Rate of Exchange | Stability of C-D Bonds | Recommendation |
| < 2.5 | Increasing | Moderate | Use for quenching, but minimize exposure time. |
| 2.5 - 4.0 | Minimal | High | Optimal range for sample preparation and analysis. [8][9] |
| 4.0 - 7.0 | Moderate | Moderate | Avoid for prolonged storage in aqueous solutions. |
| > 7.0 | High to Very High | Low | Avoid. [5][7] |
Table 2: Effect of Temperature on the Rate of Deuterium Back-Exchange (Illustrative)
| Temperature | Relative Rate of Exchange | Stability of C-D Bonds | Recommendation |
| 0 - 4°C | Minimal | High | Ideal for sample preparation and storage. [4][10] |
| Room Temperature (~25°C) | Moderate | Moderate | Minimize exposure time. |
| > 37°C | High | Low | Avoid.[10] |
Table 3: Effect of Solvent on Deuterium Back-Exchange
| Solvent Type | Potential for Exchange | Stability of C-D Bonds | Recommendation |
| Aprotic (e.g., Acetonitrile, DMSO) | Very Low | High | Ideal for reconstitution and storage. [10] |
| Protic (e.g., Water, Methanol) | High | Dependent on pH and temperature | Use only when necessary, under optimal pH and low temperature conditions.[3] |
| Deuterated Solvents (e.g., D₂O) | Low (maintains deuterium enrichment) | High | Use in place of protic solvents when an aqueous environment is required. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable stock solution of this compound for use as an internal standard or for other applications.
-
Materials:
-
This compound powder
-
Anhydrous aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN))
-
Inert gas (e.g., Argon or Nitrogen)
-
Appropriate glassware (e.g., volumetric flask, vials)
-
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound powder in a fume hood.
-
Dissolve the powder in the chosen anhydrous aprotic solvent.
-
If high stability is critical, blanket the headspace of the vial with an inert gas before sealing.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Sample Preparation for LC-MS Analysis of this compound from Biological Fluids (e.g., Plasma)
This protocol is designed to minimize deuterium back-exchange by maintaining low temperature and acidic conditions throughout the process.
-
Objective: To extract this compound from a biological matrix while preserving its isotopic integrity for accurate quantification by LC-MS.
-
Materials:
-
Biological sample (e.g., plasma)
-
Ice-cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Centrifuge capable of reaching 14,000 x g and maintaining 4°C
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 95:5 water:acetonitrile with 0.1% formic acid)
-
Autosampler vials
-
-
Procedure:
-
Protein Precipitation: To 100 µL of plasma sample in a microcentrifuge tube on ice, add 400 µL of ice-cold ACN with 0.1% formic acid. Vortex briefly to mix.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Evaporation: Carefully transfer the supernatant to a new tube. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or below.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex briefly and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS analysis. Maintain the autosampler at a low temperature (e.g., 4°C).[10]
-
Protocol 3: Extraction of this compound from Cell Culture
-
Objective: To quench cellular metabolism and extract this compound from cultured cells while minimizing isotopic exchange.
-
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80:20 methanol:water solution
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Quenching and Lysis: Aspirate the cell culture medium. Immediately wash the cells with 1 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80:20 methanol:water solution to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Incubate the lysate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation for Analysis: Transfer the supernatant to a new tube. Proceed with the evaporation and reconstitution steps as described in Protocol 2 (steps 4-6).[10]
-
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal or Poor Isotopic Enrichment in Mass Spectrometry Analysis
-
Potential Cause: Deuterium back-exchange during sample preparation or analysis.
-
Recommended Solution:
-
Verify pH: Ensure that the pH of all aqueous solutions is maintained in the optimal range of 2.5-4.0.[8][9]
-
Control Temperature: Keep samples on ice or at 4°C at all times.[4][10]
-
Minimize Exposure to Protic Solvents: Reduce the time the sample is in aqueous solutions. Use aprotic solvents for reconstitution whenever possible.[10]
-
Optimize LC Method: Use a rapid LC gradient to minimize the time the sample is on the column.
-
Issue 2: Variability in Quantitative Results When Using this compound as an Internal Standard
-
Potential Cause: Inconsistent deuterium exchange between samples, standards, and quality controls.
-
Recommended Solution:
-
Standardize Procedures: Ensure all sample preparation steps, including incubation times, temperatures, and pH adjustments, are consistent for all samples and standards.
-
Matrix Effects: Investigate for differential matrix effects between the analyte and the internal standard, which can be exacerbated by slight chromatographic shifts due to the isotope effect.[2]
-
Issue 3: Unexpected Peaks in the Mass Spectrum Corresponding to Partially Deuterated Glycine
-
Potential Cause: Incomplete deuteration of the starting material or partial back-exchange.
-
Recommended Solution:
-
Check Certificate of Analysis: Verify the isotopic purity of the this compound standard.
-
Implement Strict Handling Procedures: Adhere to the recommended protocols for minimizing back-exchange to prevent partial loss of deuterium.
-
Visualizations
Caption: Key factors influencing deuterium exchange and preventative strategies.
Caption: Workflow for minimizing deuterium exchange during sample preparation.
Caption: Troubleshooting flowchart for loss of deuterium signal in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 10. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal Intensity with Glycine-d5
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using Glycine-d5 as an internal standard, focusing on troubleshooting poor signal intensity in mass spectrometry and NMR applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor signal intensity of this compound in LC-MS/MS analysis?
Poor signal intensity of this compound in LC-MS/MS can stem from several factors. The most prevalent issues include:
-
Isotopic Exchange: Deuterium atoms on the this compound molecule can be replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This leads to a decrease in the deuterated standard's signal and an overestimation of the analyte concentration.[1]
-
Differential Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound differently than the unlabeled glycine, even if they co-elute.[1] This can lead to inaccurate quantification.
-
Suboptimal Mass Spectrometry Conditions: Incorrect settings for parameters like capillary voltage, gas flow rates, and temperature in the ion source can lead to inefficient ionization and low signal intensity.
-
Chromatographic Issues: Poor peak shape or separation can result in a diluted signal. A slight difference in retention times between deuterated and non-deuterated compounds, known as the isotope effect, can also contribute to differential matrix effects.[1][2]
-
Impurity of the Standard: The this compound standard may contain impurities, including the unlabeled glycine, which can interfere with accurate measurement.[1]
Q2: My this compound signal is inconsistent across a sample batch. What could be the cause?
Inconsistent signal intensity across a batch often points to issues with isotopic exchange or variable matrix effects.[1] The stability of the deuterium labels can be affected by the sample matrix, pH, and temperature.[1] If some samples in the batch have different matrix compositions, this can lead to varying degrees of ion suppression or enhancement.
Q3: Can the position of the deuterium labels on this compound affect its stability and signal?
Yes, the position of deuterium labeling is crucial. Deuterium atoms on exchangeable sites, such as those on amine (-NH) or carboxyl (-COOH) groups, are more prone to back-exchange with hydrogen atoms from the solvent or matrix.[3] this compound has deuterium atoms on the alpha-carbon, which are generally stable, as well as on the amine and carboxyl groups which are exchangeable.[3] While this compound is commonly used, for applications requiring high stability, a standard with deuterium only on non-exchangeable positions like Glycine-2,2-d2 might be considered.[3]
Q4: In NMR, why might the this compound signal be weak or absent?
In proton NMR (¹H NMR), you would not expect to see a signal from this compound because all the protons have been replaced with deuterium. If you are performing deuterium NMR (²H NMR), a weak signal could be due to low concentration, incorrect instrument parameters (pulse width, relaxation delay), or poor shimming. For ¹³C NMR, the signal of the carbons attached to deuterium will be split into multiplets and may have a lower intensity due to the nuclear Overhauser effect (NOE) and longer relaxation times.
Troubleshooting Guides
Problem 1: Low or No this compound Signal in LC-MS/MS
If you are experiencing a weak or absent signal for this compound, follow this troubleshooting workflow:
dot
Caption: Troubleshooting workflow for low this compound signal.
Detailed Steps:
-
Verify Instrument Performance:
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
Perform a system suitability test with a known standard to confirm instrument sensitivity.
-
-
Assess this compound Solution:
-
Prepare a fresh stock solution of this compound. Old solutions may degrade or become contaminated.
-
Verify the purity of the this compound standard.
-
-
Optimize MS Parameters:
-
Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, temperature).
-
Confirm you are using the correct polarity (positive ion mode is common for glycine).
-
-
Evaluate Chromatography:
-
Inject a sample and check the peak shape and retention time of this compound.
-
If peak shape is poor, consider optimizing the mobile phase, gradient, or HPLC column.
-
-
Investigate Matrix Effects:
Problem 2: Isotopic Back-Exchange of this compound
If you suspect that the deuterium atoms on your this compound are exchanging with protons, leading to a decreasing signal over time, perform the following stability assessment.
dot
Caption: Workflow to assess and mitigate isotopic exchange.
Experimental Protocols
Protocol 1: Optimization of MS Parameters by Infusion
Objective: To determine the optimal mass spectrometer source settings for this compound.
Methodology:
-
Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up a direct infusion of the solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
In the mass spectrometer's tuning software, monitor the signal for the [M+H]⁺ ion of this compound (m/z 81.1).
-
Systematically adjust the following parameters to maximize the signal intensity:
-
Capillary/Sprayer Voltage
-
Nebulizer Gas Flow
-
Drying Gas Flow and Temperature
-
Fragmentor/Nozzle Voltage
-
-
Record the optimal settings for use in your LC-MS/MS method.
Protocol 2: Assessment of Isotopic Stability
Objective: To evaluate the stability of the deuterium labels on this compound in the sample matrix and analytical solvent over time.
Methodology:
-
Prepare several sets of samples by spiking a known concentration of this compound into:
-
The sample matrix (e.g., plasma, urine)
-
The final reconstitution solvent
-
-
Incubate these samples under the same conditions as your typical sample preparation and analysis (e.g., room temperature, 4°C).
-
Analyze a sample from each set at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Plot the this compound peak area against time for each condition. A significant decrease in peak area over time indicates isotopic exchange.
Data Presentation: Key Parameters for this compound Analysis
The following table summarizes typical starting parameters for LC-MS/MS analysis of glycine using this compound as an internal standard. These should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition | Notes |
| Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | A common choice for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | Start at low %B, ramp to high %B | To elute glycine and separate from matrix. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Injection Volume | 1 - 10 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Glycine readily forms a positive ion. |
| MRM Transition | Glycine: 76.1 -> 30.1, this compound: 81.1 -> 34.1 | Precursor [M+H]⁺ to a characteristic fragment. These are example transitions and should be optimized. |
| Capillary Voltage | 3.0 - 4.5 kV | Instrument dependent. |
| Gas Temperature | 300 - 350 °C | Instrument dependent. |
| Gas Flow | 8 - 12 L/min | Instrument dependent. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between potential problems and their solutions when troubleshooting poor this compound signal.
dot
Caption: Common problems and their corresponding solutions.
References
Technical Support Center: Matrix Effects in the Analysis of Glycine-d5
Welcome to the technical support center for troubleshooting matrix effects in the quantitative analysis of Glycine-d5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of quantification.[3][4] Common interfering components in biological matrices like plasma or urine include phospholipids, salts, amino acids, and proteins.[3][5]
Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous glycine.[6] Because it is chemically and physically almost identical to the analyte, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the SIL-IS, these variations can be compensated for, leading to more accurate results.[7] However, significant matrix effects can still be problematic. In some cases, slight chromatographic separation between the analyte and the SIL-IS can lead to "differential matrix effects," where they are not affected equally, thus compromising accuracy.[7]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The most common method is the post-extraction spike analysis.[8][9] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample at the same concentration.[9] The Matrix Factor (MF) is calculated to quantify the effect.[10][11]
Formula for Matrix Factor (MF): MF = (Peak Area of analyte in post-spiked matrix) / (Peak Area of analyte in neat solution)[9][11]
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.[11]
-
An MF > 1 indicates ion enhancement.[11]
According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor from at least six different lots of matrix should not be greater than 15%.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects.
Problem 1: Poor reproducibility and accuracy in QC samples.
-
Possible Cause: Inconsistent matrix effects between different samples or lots of biological matrix.[11] Endogenous components like phospholipids or salts may be interfering with ionization.[3][5]
-
Troubleshooting Steps:
-
Assess Matrix Factor: Quantitatively determine the matrix effect using the post-extraction spike method with at least six different lots of your biological matrix.[10] If the CV of the IS-normalized MF is >15%, the matrix effect is significant and variable.
-
Optimize Sample Preparation: Your current sample preparation may not be sufficient to remove interferences. Consider switching to a more rigorous technique.
-
Protein Precipitation (PPT): Simple and fast, but often provides the least clean extracts.[9][12]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.[12]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte.[3][9]
-
-
Chromatographic Separation: Modify your LC method to separate this compound from the regions of ion suppression. A post-column infusion experiment can identify at what retention times suppression occurs.[3][8]
-
Problem 2: Significant ion suppression is observed even with a SIL-IS.
-
Possible Cause: Severe matrix effects are overwhelming the compensation ability of the internal standard. This often occurs when injecting a relatively "dirty" sample extract, such as one prepared by protein precipitation.[4]
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3][8] However, ensure the this compound concentration remains high enough for reliable detection.
-
Improve Sample Cleanup: This is the most effective solution. Transitioning from protein precipitation to a more robust method like SPE is highly recommended to remove a wider range of interferences.[2]
-
Optimize Chromatography: Increase the separation efficiency. Try a longer gradient, a different column chemistry (e.g., HILIC for polar molecules like glycine), or adjust mobile phase modifiers.[13] Using additives like glycine itself in the mobile phase has been shown to mitigate ion suppression for other molecules in some cases.[14][15]
-
Problem 3: Unexpected peaks or shifts in retention time.
-
Possible Cause: Matrix components can sometimes alter the column chemistry or interact with the analyte, leading to distorted peak shapes or shifts in retention time.[1] This can also affect the co-elution of this compound and its non-labeled counterpart.
-
Troubleshooting Steps:
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.[9]
-
Evaluate Column Equilibration: Ensure the column is adequately equilibrated between injections.
-
Investigate Specific Interferences: Phospholipids are a common cause of these issues in plasma samples. Consider sample preparation methods specifically designed to remove them.
-
Quantitative Data Summary
The effectiveness of different sample preparation techniques in reducing matrix effects is summarized below. The data represents typical outcomes for small polar molecules in plasma and is for illustrative purposes.
| Sample Preparation Method | Typical Matrix Effect (% Ion Suppression) | Analyte Recovery | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 30 - 70% | >90% | Fast and simple | High level of residual matrix components[12] |
| Liquid-Liquid Extraction (LLE) | 10 - 40% | 70 - 90% | Better cleanup than PPT | More labor-intensive; solvent selection is critical |
| Solid-Phase Extraction (SPE) | < 15% | 80 - 100% | Provides the cleanest extracts | Requires method development; can be more costly[9] |
Visualized Workflows and Logic
Workflow for Assessing Matrix Effects
The following diagram outlines the standard procedure for identifying and quantifying matrix effects during method development.
Caption: Workflow for the quantitative assessment of matrix effects.
Troubleshooting Decision Tree
This decision tree provides a logical path for troubleshooting when matrix effects are suspected.
Caption: Decision tree for troubleshooting matrix effects in quantitative analysis.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Factor
This protocol details the post-extraction spike method to calculate the matrix factor.
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in the final mobile phase reconstitution solvent.
-
Set B (Post-Extraction Spike): Obtain at least six different sources of blank biological matrix (e.g., six different lots of human plasma).[10]
-
Process these blank samples using your established extraction procedure (e.g., protein precipitation).
-
After extraction, spike the resulting supernatant/extract with this compound to achieve the same final concentration as Set A.[3]
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the samples from Set A and Set B into the LC-MS/MS system.
-
Acquire the data and integrate the peak area for this compound for all injections.
-
-
Calculation:
-
Calculate the average peak area for Set A (AreaNeat).
-
For each of the six lots in Set B, determine the peak area (AreaMatrix).
-
Calculate the Matrix Factor for each lot: MF = AreaMatrix / AreaNeat .
-
Calculate the average MF and the coefficient of variation (CV) across the six lots. An acceptable CV is typically ≤15%.[10]
-
Protocol: Sample Preparation using Protein Precipitation (PPT)
This is a basic protocol for sample cleanup, often used in high-throughput environments.
-
Aliquot Sample: In a microcentrifuge tube, add 50 µL of your sample (calibrator, QC, or unknown).
-
Add Internal Standard: Add 50 µL of the this compound internal standard working solution. Vortex briefly.
-
Precipitate: Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[9]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate & Reconstitute (Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps improve peak shape and compatibility with the LC system.[7]
-
Analyze: Transfer the final sample to an autosampler vial for injection.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. benchchem.com [benchchem.com]
- 12. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Glycine additive enhances sensitivity for N- and O-glycan analysis with hydrophilic interaction chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability and proper storage of Glycine-d5 solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Glycine-d5 solutions. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is generally stable and should be stored at room temperature or refrigerated (+4°C) in a tightly sealed container, protected from light and moisture.[1][2][3] Specific supplier recommendations may vary, so it is always best to consult the product datasheet.
Q2: How should I prepare and store this compound stock solutions?
A2: For short-term storage (up to 1 month), aqueous stock solutions of this compound can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[4] If using an organic solvent, ensure it is of high purity and suitable for your experimental application. Always use sterile, nuclease-free water or buffer to prepare aqueous solutions to prevent microbial contamination.
Q3: What is the long-term stability of this compound in solution?
A3: The long-term stability of this compound in solution is dependent on the storage temperature, solvent, and pH. While solid this compound is stable for at least 4 years when stored correctly, solutions are more susceptible to degradation.[5] At -80°C, solutions can be stable for up to 6 months.[4] Stability at higher temperatures or in non-optimal pH conditions will be significantly reduced.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. Room temperature storage can lead to degradation, including oxidation and microbial growth, which can compromise the isotopic purity and concentration of the solution.[4]
Q5: What are the potential degradation pathways for this compound in solution?
A5: The primary degradation pathway for glycine in aqueous solutions is oxidative degradation, which can be influenced by factors such as temperature and the presence of metal ions.[1] This can lead to the formation of products like formate and acetate. While the deuterium substitution in this compound can slightly alter reaction kinetics, similar degradation pathways are expected. Under certain conditions, such as in the presence of other reactants like glucose, Maillard reactions can also occur, leading to a variety of degradation products.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound solutions in experimental settings, particularly in mass spectrometry applications where it is often used as an internal standard.
Issue 1: Inaccurate or Inconsistent Quantification
Possible Causes & Solutions
-
Degradation of this compound Stock Solution:
-
Symptom: Gradual decrease in the internal standard signal over time, leading to artificially inflated analyte concentrations.
-
Solution: Prepare fresh stock solutions and store them in single-use aliquots at -80°C.[4] Regularly check the purity of your stock solution using NMR or a fresh standard.
-
-
Incorrect Concentration of Stock Solution:
-
Symptom: Consistently high or low calculated analyte concentrations across all samples.
-
Solution: Verify the initial weight of the solid this compound and the volume of the solvent used. If possible, confirm the concentration of the stock solution using a certified reference material.
-
-
Matrix Effects in Mass Spectrometry:
-
Symptom: Inconsistent internal standard signal between different samples or between samples and calibration standards.
-
Solution: Optimize your sample preparation method to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7]
-
Issue 2: Poor Peak Shape or Retention Time Shifts in Chromatography
Possible Causes & Solutions
-
Contamination of the this compound Solution:
-
Symptom: Appearance of unexpected peaks or distorted peak shape for the this compound signal.
-
Solution: Use high-purity solvents and sterile techniques when preparing solutions. Filter the solution through a 0.22 µm filter before use.[4]
-
-
Interaction with the Analytical Column:
-
Symptom: Tailing or broadening of the this compound peak.
-
Solution: Ensure the mobile phase pH is appropriate for the analysis of amino acids. Adjusting the mobile phase composition or trying a different column chemistry may be necessary.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | Room Temperature or +4°C | ≥ 4 years[5] | Store in a desiccator, protected from light and moisture.[1][2][3] |
| Solution | -20°C | Up to 1 month[4] | Suitable for short-term storage of working solutions. |
| Solution | -80°C | Up to 6 months[4] | Recommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound solid
-
High-purity water (e.g., Milli-Q) or appropriate buffer
-
Calibrated analytical balance
-
Volumetric flask
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Accurately weigh 10 mg of this compound solid using a calibrated analytical balance.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of high-purity water or buffer to the flask and gently swirl to dissolve the solid completely.
-
Once dissolved, bring the volume up to the 10 mL mark with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Solution Stability by HPLC-UV
Objective: To determine the stability of a this compound solution under specific storage conditions (e.g., temperature, pH).
Methodology:
-
Prepare the this compound solution at the desired concentration in the solvent/buffer of interest.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC-UV to determine the initial peak area of this compound. This will serve as the baseline.
-
Storage: Store aliquots of the solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from storage and analyze it by HPLC-UV under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in peak area indicates degradation. The percentage of degradation can be calculated as: [(Initial Area - Timepoint Area) / Initial Area] * 100.
Typical HPLC Conditions (starting point, optimization may be required):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a phosphate buffer (e.g., 20 mM, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification using this compound.
Caption: Factors affecting the stability of this compound solutions.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. researchgate.net [researchgate.net]
- 4. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 5. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Improving peak shape and resolution for Glycine-d5.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Glycine-d5 in liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering systematic solutions to identify and resolve them.
Question: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing, where a peak has an asymmetry factor greater than 1.2, is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system.[1][2]
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Glycine, being a polar amino acid, can interact with residual silanol groups on silica-based columns, a common cause of tailing.[2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below) with an additive like formic acid protonates the silanol groups, minimizing these secondary interactions.[2][4] For basic compounds, operating at a high pH can also be effective.[2] It is ideal to work at a pH at least 2 units away from the analyte's pKa.[5]
-
Solution 2: Increase Buffer Strength: Increasing the concentration of a buffer (e.g., ammonium formate or ammonium acetate) can help mask residual silanol activity and improve peak shape.[4] For HILIC methods, a buffer concentration of 10-20 mM is often recommended.[6]
-
Solution 3: Use a Modern, High-Purity Column: Employ a column with high-purity silica and effective end-capping to reduce the number of available silanol groups.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3]
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing.
Below is a troubleshooting workflow for addressing peak shape issues.
Caption: Troubleshooting workflow for common peak shape issues.
Question: My this compound peak is fronting. What should I do?
Peak fronting is often a sign of column overload or an injection solvent issue.[8]
Potential Causes & Solutions:
-
Column Overload: Exceeding the column's sample capacity is a primary cause of fronting.[9][10]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or in a weaker solvent.[5]
-
Question: I am seeing poor resolution between this compound and other components. How can I improve separation?
Improving resolution requires optimizing selectivity, efficiency, or retention.
Potential Causes & Solutions:
-
Inadequate Chromatographic Mode: Standard reversed-phase (RP) chromatography provides limited retention for very polar molecules like glycine.[11]
-
Solution 1: Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed to retain and separate polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6]
-
Solution 2: Use Mixed-Mode Chromatography: This technique uses stationary phases with multiple interaction modes (e.g., ion-exchange and reversed-phase), offering unique selectivity for complex separations.[11][12][13]
-
-
Suboptimal Mobile Phase: The mobile phase composition is a powerful tool for adjusting selectivity and resolution.[14]
-
Solution 1: Adjust Organic Modifier: In HILIC, increasing the aqueous content (the strong solvent) decreases retention. Fine-tuning the acetonitrile/water ratio is critical.[6]
-
Solution 2: Modify pH: Altering the mobile phase pH can change the ionization state of analytes and thus their retention and selectivity.[15][16]
-
Solution 3: Use Gradient Elution: A gradient can help resolve complex mixtures by changing the mobile phase strength over the course of the run.[14]
-
-
Low Column Efficiency:
Parameter Optimization Summary
The following table summarizes the effects of key chromatographic parameters on this compound analysis, particularly in HILIC mode.
| Parameter | Action | Effect on Retention | Effect on Peak Shape/Resolution | Typical Recommendation |
| Organic Content (ACN) | Increase % | Increases | May improve resolution for early eluting peaks. | Start with 80-95% ACN in HILIC mode.[6] |
| Mobile Phase pH | Decrease pH (e.g., < 4) | Can increase or decrease depending on interaction mode. | Can significantly improve peak shape by suppressing silanol interactions.[4] | Start with 0.1% formic acid for good peak shape and MS compatibility.[4] |
| Buffer Concentration | Increase (e.g., 10 to 20 mM) | Can slightly decrease retention. | Often improves peak shape by masking secondary interactions.[6] | Use 10-20 mM ammonium formate or acetate for HILIC-MS.[6][19] |
| Column Temperature | Increase | Decreases | Can improve efficiency and sharpen peaks by reducing mobile phase viscosity.[17][18] | Start at 30-40 °C.[20] |
| Flow Rate | Decrease | Increases | May improve resolution, but increases run time.[18] | Optimize based on column dimensions (e.g., 0.3-0.5 mL/min for 2.1 mm ID).[18] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for this compound analysis? For a very polar analyte like this compound, standard C18 columns often provide insufficient retention.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are highly recommended.[11][19] Mixed-mode columns that combine HILIC or ion-exchange with reversed-phase properties can also offer excellent selectivity and retention.[11][21]
Q2: How does HILIC work for retaining polar compounds like this compound? In HILIC, a polar stationary phase is used with a mobile phase containing a high percentage of a non-polar solvent (like acetonitrile) and a small amount of aqueous solvent. The aqueous portion forms a water-rich layer on the surface of the stationary phase. Polar analytes like this compound are retained by partitioning into this water layer.[6]
Caption: Retention mechanism of a polar analyte in HILIC.
Q3: My sample is in a complex biological matrix. What sample preparation steps are important? Proper sample preparation is crucial to avoid matrix effects and column contamination.
-
Protein Precipitation (PPT): Use a solvent like acetonitrile or methanol to precipitate proteins, which can otherwise foul the column.
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively isolating the analyte of interest and removing interfering matrix components.
-
Filtration: Always filter samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates that can block column frits.[22]
Q4: What are the optimal mass spectrometry settings for this compound? Optimal MS parameters should be determined empirically for your specific instrument.
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Adducts: this compound (formula weight ~80.1) will primarily be observed as the protonated molecule [M+H]⁺.[23][24] Other common adducts in ESI include sodium [M+Na]⁺ and potassium [M+K]⁺.[25]
-
Tuning: Perform a direct infusion of a this compound standard to optimize source parameters like capillary voltage, source temperature, and gas flows to maximize the signal for the [M+H]⁺ ion.[26][27]
-
Collision Energy: If using MS/MS, optimize the collision energy to achieve stable and intense production of fragment ions for quantification.
Experimental Protocols
Protocol 1: Baseline HILIC-MS Method for this compound
This protocol provides a starting point for developing a robust HILIC-MS method.
-
Column: Use a HILIC column (e.g., SeQuant ZIC-HILIC 250 x 4.6 mm, 5 µm).[19]
-
Mobile Phase A: 20 mM Ammonium formate in water.[19]
-
Mobile Phase B: Acetonitrile.[19]
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: Ramp from 90% B to 60% B
-
10-12 min: Hold at 60% B
-
12.1-18 min: Return to 90% B and equilibrate
-
-
Flow Rate: 0.8 mL/min.[19]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: 80:20 Acetonitrile:Water.
-
MS Detection (ESI+):
-
Monitor the transition for this compound (precursor ion -> product ion).
-
Optimize source parameters (capillary voltage, gas temperature, gas flow) based on instrument recommendations and empirical tuning.
-
Protocol 2: Systematic Troubleshooting of Peak Tailing
-
Initial Assessment: Confirm that the peak tailing affects this compound specifically or all peaks. If all peaks tail, suspect a system issue (e.g., dead volume).[7] If only this compound (and other polar analytes) tail, suspect chemical interactions.
-
Check for Overload: Prepare a 1:10 dilution of your sample and inject it. If peak shape improves significantly, the original sample was overloaded.
-
Mobile Phase pH Adjustment: Prepare a new mobile phase containing 0.1% formic acid. Equilibrate the system thoroughly and inject the sample. This is a common and effective solution for tailing of polar/basic compounds.[4]
-
Column Health Check: If the above steps do not resolve the issue, the column may be degraded. If a guard column is installed, remove it and re-inject. If the peak shape improves, replace the guard column.[7] If not, consider flushing the analytical column or replacing it.[7]
-
System Check: If a new column does not solve the problem, inspect all fittings and tubing between the injector and detector for potential leaks or dead volume. Remake connections as necessary.[8]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. helixchrom.com [helixchrom.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Mixed Mode Chromatography | Sartorius [sartorius.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. mastelf.com [mastelf.com]
- 19. Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Mixed-mode hydrophilic interaction/cation-exchange chromatography: Separation of complex mixtures of peptides of varying charge and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uhplcs.com [uhplcs.com]
- 23. caymanchem.com [caymanchem.com]
- 24. This compound | C2H5NO2 | CID 2723970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 26. smatrix.com [smatrix.com]
- 27. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Addressing contamination issues in Glycine-d5 experiments.
Welcome to the technical support center for Glycine-d5 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound experiments?
A1: Contamination in stable isotope tracing experiments can originate from several sources, categorized as environmental, procedural, and sample-related.
-
Environmental: Dust and aerosols in the laboratory air can be a significant source of amino acid contamination.[1]
-
Procedural: Contamination can be introduced during sample preparation and analysis from reagents (e.g., solvents, buffers), labware (glassware, plasticware), and human sources (e.g., skin, hair).[2] Unlabeled glycine can be present in dust, and serine is abundant on the skin.[1]
-
Sample-related: The inherent properties of the sample or materials used during collection and storage can also introduce contaminants.[2]
Q2: What is deuterium back-exchange and why is it a concern for this compound?
A2: Deuterium back-exchange is the undesirable process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent (e.g., water) during sample processing or analysis.[3] This leads to a loss of the isotopic label, which can result in an underestimation of deuterium incorporation and misinterpretation of experimental results.[3] The hydrogens on the amine and carboxylic acid groups of glycine are readily exchangeable.[4] While the C-D bonds on the α-carbon are generally more stable, they can also undergo exchange under certain conditions, such as in a basic aqueous environment.[2]
Q3: How can I prevent or minimize deuterium back-exchange?
A3: Minimizing deuterium back-exchange is critical for accurate results. Key strategies include:
-
pH Control: The rate of back-exchange is pH-dependent, with the minimum rate for amide protons occurring around pH 2.5-2.6.[3] It is crucial to maintain acidic conditions (pH ~2.5) during sample processing and analysis.[3][5]
-
Temperature Control: Higher temperatures accelerate the rate of back-exchange.[3] Therefore, all post-labeling steps should be performed at low temperatures (e.g., 0°C or on ice) to significantly reduce this exchange.[3][5]
-
Rapid Analysis: Minimizing the time the sample is in a protic solvent is essential.[3] This includes using rapid chromatography methods.[5]
-
Lyophilization: Whenever possible, storing samples in a lyophilized (freeze-dried) state can prevent exchange during storage.
Q4: What are acceptable isotopic purity levels for this compound?
A4: The required isotopic purity of this compound depends on the specific application. For use as an internal standard in quantitative mass spectrometry, the isotopic purity should be as high as possible, typically ≥98 atom % D. This ensures a distinct mass shift and minimizes signal overlap with the unlabeled analyte.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| High background signal or unexpected peaks in mass spectrometry data. | Contamination from solvents, glassware, or plasticware.[2] | 1. Run a blank: Analyze a solvent-only sample to identify contaminant peaks.[2]2. Use high-purity solvents: Employ LC-MS grade solvents.[2]3. Thoroughly clean glassware: Implement a rigorous glassware cleaning protocol (see Experimental Protocols section).4. Use appropriate labware: Switch to glass or certified contaminant-free polypropylene labware.[2] |
| Inconsistent or low isotopic enrichment in cell culture experiments. | Competition from unlabeled glycine in the media. | 1. Use dialyzed serum: Standard fetal bovine serum (FBS) contains unlabeled amino acids. Use dialyzed FBS (dFBS) to reduce this background.[2]2. Use amino acid-deficient media: Start with a base medium that lacks glycine and supplement with this compound.[2] |
| Loss of deuterium label (back-exchange). | Exposure to protic solvents at non-ideal pH or temperature.[3] | 1. Maintain low pH: Ensure all solutions are at pH ~2.5.[3]2. Keep samples cold: Perform all sample preparation steps on ice.[3]3. Minimize analysis time: Use rapid LC gradients.[6] |
| Poor signal intensity or ion suppression in LC-MS. | Co-eluting matrix components interfering with ionization.[7] | 1. Optimize sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[7]2. Dilute the sample: This can reduce the concentration of interfering matrix components.[7]3. Optimize chromatography: Adjust the mobile phase or use a different column to separate the analyte from interfering species.[7] |
| Unexpected adducts in mass spectra. | Presence of salts (e.g., sodium, potassium) in the sample or LC mobile phase.[8] | 1. Use high-purity additives: Use LC-MS grade mobile phase additives.2. Clean the MS system: Contaminants can build up in the mass spectrometer.3. Check glassware: Older glassware can be a source of sodium ions.[9] |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for this compound experiments.
Table 1: Isotopic Purity and Mass Information for this compound
| Parameter | Value | Reference |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98% | [10] |
| Molecular Weight | 80.10 g/mol | |
| Mass Shift from Unlabeled Glycine | M+5 |
Table 2: Typical Glycine Concentrations in Biological Samples
| Sample Type | Concentration Range | Reference |
| Human Urine | 44-300 µM/mM creatinine | [11] |
| Human Serum | 126-490 µM | [11] |
| Human Saliva | 10-300 µM | [11] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Isotopic Tracer Analysis
This protocol is designed to minimize organic and inorganic contamination from laboratory glassware.
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove the bulk of any residues.[12]
-
Detergent Wash: Soak and scrub the glassware in a warm 2% phosphate-free laboratory detergent solution.[12]
-
Tap Water Rinse: Rinse thoroughly with warm tap water to remove all detergent.[12]
-
Acid Rinse: Soak or rinse the glassware with a 10% (v/v) hydrochloric acid solution for at least 20 minutes to remove acid-soluble contaminants.[12]
-
Tap Water Rinse: Rinse again with warm tap water to remove the acid.[12]
-
Deionized Water Rinse: Rinse at least three to four times with distilled deionized water.[12]
-
Drying: Allow the glassware to air dry on a rack or dry in an oven. Do not wipe dry, as this can introduce fibers.[12]
-
Storage: Cover clean glassware with aluminum foil and store in a clean, dust-free environment.
Protocol 2: Sample Preparation for LC-MS Analysis of this compound in Plasma
This protocol outlines a general procedure for preparing plasma samples for this compound quantification.
-
Internal Standard Spiking: To a 50 µL plasma sample, add a known amount of this compound internal standard.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortexing: Vortex the sample vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., water with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathways of glycine.
References
- 1. benchchem.com [benchchem.com]
- 2. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 5. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. acdlabs.com [acdlabs.com]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. organomation.com [organomation.com]
Calibration curve issues with Glycine-d5 internal standard.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered when using Glycine-d5 as an internal standard in calibration curves for mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during experimental work, offering potential causes and actionable solutions.
Issue 1: Signal Detected for Unlabeled Glycine in Blanks Containing Only this compound
-
Q1: I'm observing a peak for native glycine in my blank samples that are only spiked with the this compound internal standard. What is the cause?
-
A1: This is a common issue that can stem from two primary sources: the presence of unlabeled glycine as an impurity in the internal standard, or isotopic back-exchange where deuterium atoms on this compound are replaced by hydrogen atoms from the solvent or matrix.[1] The synthesis of deuterated standards may not be 100% complete, leaving a small percentage of the unlabeled compound.[2] This can lead to an artificially high response for the analyte, particularly at the lower limit of quantitation (LLOQ).[2] Additionally, deuterium atoms in chemically labile positions, such as on the nitrogen and oxygen atoms in glycine, are susceptible to exchange with protons.[2][3]
-
-
Troubleshooting Steps:
-
Assess Isotopic Purity: Inject a solution of the this compound internal standard in a clean solvent to determine the level of unlabeled glycine impurity from the manufacturer.[2] Review the Certificate of Analysis (CoA) for information on isotopic purity.
-
Investigate Isotopic Exchange: Prepare two sets of samples. In Set A, spike this compound into a clean solvent. In Set B, spike the internal standard into your blank sample matrix.[4] Analyze both sets after your standard sample preparation workflow. A significantly higher glycine signal in Set B suggests that isotopic exchange is occurring in the matrix.[4]
-
Optimize Sample Conditions: Isotopic exchange can be influenced by pH, temperature, and solvent composition.[1] Storing and processing samples at a neutral or near-neutral pH and at low temperatures can minimize back-exchange.[1][2] Avoid strongly acidic or basic conditions.[2]
-
Issue 2: Poor Calibration Curve Linearity or Inaccurate Quantification
-
Q2: My calibration curve for glycine is non-linear, or my quality control samples are inaccurate. What could be causing this with my this compound internal standard?
-
A2: This often points to differential matrix effects, where components in the sample matrix affect the ionization of the analyte and the internal standard differently.[4] This problem is frequently exacerbated by a chromatographic shift between glycine and this compound.[4] Due to the "isotope effect," deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2][4] If they do not co-elute, they experience different matrix environments at the ion source, leading to variations in ion suppression or enhancement and compromising quantification accuracy.[2][4]
-
-
Troubleshooting Steps:
-
Evaluate Co-elution: Overlay the chromatograms of glycine and this compound to assess the degree of separation.
-
Modify Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, or column temperature to minimize the retention time difference and promote co-elution.[2] A shallower gradient may help increase peak overlap.[1]
-
Enhance Sample Preparation: Implement more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
-
Consider Alternative Internal Standards: If chromatographic separation persists, consider using an internal standard labeled with ¹³C or ¹⁵N, which typically do not exhibit a significant chromatographic shift.[2]
-
Issue 3: Decreasing Internal Standard Signal Over Time
-
Q3: I'm noticing a gradual decrease in the this compound signal in my samples during an analytical run. Why is this happening?
-
A3: A decreasing internal standard signal can be an indicator of instability under the experimental conditions.[4] This could be due to isotopic exchange, as discussed in Issue 1, where the deuterated standard is converting to the unlabeled form.[4] It could also be related to the chemical stability of glycine itself under your specific storage and sample processing conditions.
-
-
Troubleshooting Steps:
-
Conduct a Stability Study: Assess the stability of this compound in your sample matrix and mobile phase over time at different temperatures to identify any degradation.[1]
-
Review Storage Conditions: Ensure that the this compound stock solution and prepared samples are stored appropriately, typically at low temperatures and protected from light, to prevent degradation.[2] While solid this compound is stable for years at -20°C, its stability in solution depends on the solvent and storage conditions.[5][6]
-
Data Presentation
Table 1: Impact of Matrix Effects on Analyte and Internal Standard Response
This table illustrates a hypothetical scenario of ion suppression due to matrix effects, highlighting the importance of co-elution.
| Sample Type | Analyte (Glycine) Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Standard in Solvent | 50,000 | 100,000 | 0.50 | 10.0 (Expected) | 100 |
| Standard in Matrix (with co-elution) | 30,000 | 60,000 | 0.50 | 10.0 | 100 |
| Standard in Matrix (no co-elution) | 30,000 | 85,000 | 0.35 | 7.0 | 70 |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound
-
Objective: To determine if this compound is undergoing isotopic back-exchange in the sample matrix.
-
Methodology:
-
Prepare Sample Sets:
-
Set A (Control): Spike a known concentration of this compound into a clean solvent (e.g., acetonitrile/water).
-
Set B (Matrix): Spike the same concentration of this compound into a blank sample matrix (e.g., plasma, urine).[4]
-
-
Incubate: Store both sets of samples under conditions that mimic your typical analytical method (e.g., time, temperature, pH).[4]
-
Process: Use your established extraction procedure to process the samples.[4]
-
Analyze: Analyze the samples by LC-MS/MS, monitoring the signal for both this compound and unlabeled glycine.[4]
-
Evaluate: Compare the peak area of unlabeled glycine in Set B to that in Set A. A significant increase in the glycine signal in the matrix samples indicates that H/D back-exchange is occurring.[4]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound calibration curve issues.
Caption: Diagram illustrating the isotopic back-exchange of this compound.
References
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Glycine-d5 and its Alternatives as Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In the realm of bioanalysis, particularly for amino acids like glycine, the use of a reliable internal standard (IS) is a cornerstone of robust analytical method validation. This guide provides an objective comparison of Glycine-d5, a commonly used stable isotope-labeled (SIL) internal standard, with its alternatives, supported by experimental data and detailed methodologies in line with regulatory expectations such as the ICH M10 guideline on bioanalytical method validation.[1]
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte, allowing for effective correction of variability during sample processing and analysis.[1] this compound, in which five hydrogen atoms are replaced by deuterium, is frequently employed for the quantification of glycine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Performance Comparison of Glycine Internal Standards
The choice of an internal standard can significantly impact the performance of an analytical method. While this compound is widely used, alternatives such as Glycine-d2 and carbon-13, nitrogen-15 labeled glycine (Glycine-13C2,15N) present distinct advantages and disadvantages. A key consideration with deuterated standards is the potential for back-exchange of deuterium atoms with protons, especially those on heteroatoms (like in amino and carboxyl groups), which can compromise accuracy.[3][4]
| Performance Parameter | This compound | Glycine-d2 (on α-carbon) | Glycine-13C2,15N | Structural Analog (e.g., α-aminoisobutyric acid) |
| Isotopic Stability | Deuteriums on the amino and carboxyl groups are susceptible to exchange in solution.[5] | Deuterium labels on the non-exchangeable α-carbon are stable.[5] | Highly stable with no risk of isotopic exchange.[3] | Not applicable. |
| Chromatographic Co-elution | Nearly identical retention time to glycine. | Nearly identical retention time to glycine. | Nearly identical retention time to glycine. | May have a different retention time, potentially leading to differential matrix effects. |
| Correction for Matrix Effects | High, due to co-elution. | High, due to co-elution. | Excellent, due to co-elution. | Moderate to low, depending on structural similarity and chromatographic separation. |
| Accuracy & Precision | Generally high, but can be compromised by isotopic exchange. | High, with improved accuracy over this compound due to stable labeling.[5] | Considered to provide the highest accuracy and precision.[6] | Can be less accurate and precise due to differences in extraction recovery and ionization efficiency. |
| Cost & Availability | Generally the most cost-effective and readily available deuterated glycine.[5] | May be less readily available than this compound. | Typically the most expensive option.[6] | Generally cost-effective and readily available. |
Experimental Protocol: LC-MS/MS Method Validation for Glycine Quantification
This protocol outlines the key steps for validating an analytical method for the quantification of glycine in human plasma using this compound as an internal standard. The validation experiments are based on the principles outlined in the ICH guidelines.[1]
1. Preparation of Stock and Working Solutions:
-
Glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve glycine in a suitable solvent (e.g., 0.1% formic acid in water).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the glycine stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the this compound working solution and vortex briefly.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor to product ion transitions for glycine and this compound.
-
4. Validation Experiments:
-
Specificity: Analyze at least six different batches of blank plasma to ensure no significant interfering peaks are present at the retention times of glycine and this compound.
-
Linearity: Construct a calibration curve using at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on at least three different days. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%. For the LLOQ, these values should be within ±20%.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma from at least six different sources to the response of the analyte in a neat solution. The internal standard should adequately compensate for any observed matrix effects.
-
Stability: Assess the stability of glycine in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Visualizing Workflows and Pathways
To better illustrate the experimental process and the biological context of glycine, the following diagrams are provided.
Caption: Experimental workflow for glycine quantification.
Caption: Key metabolic pathways involving glycine.
References
A Head-to-Head Comparison: Glycine-d5 vs. Glycine-d2 as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of glycine, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of two commonly used deuterated glycine isotopologues, Glycine-d5 and Glycine-d2, to inform the selection of the most suitable internal standard for mass spectrometry-based applications.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. By being nearly chemically and physically identical to the analyte of interest, SIL internal standards can effectively compensate for variations in sample preparation, extraction recovery, matrix effects, and instrument response. Deuterated standards, such as this compound and Glycine-d2, are widely used for the quantification of glycine. However, the position and number of deuterium atoms can influence their performance and suitability for specific applications.
Unveiling the Molecular Differences: this compound and Glycine-d2
This compound is a fully deuterated isotopologue of glycine, where all five hydrogen atoms have been replaced by deuterium. In contrast, Glycine-d2 has deuterium atoms specifically at the alpha-carbon position, which is a non-exchangeable site. This fundamental structural difference is the primary determinant of their respective advantages and disadvantages as internal standards.
The Critical Factor: Isotopic Stability
The most significant point of differentiation between this compound and Glycine-d2 lies in the stability of their isotopic labels. Deuterium atoms on heteroatoms, such as the nitrogen of the amino group and the oxygen of the carboxyl group, are susceptible to exchange with protons from the solvent (e.g., water) or other protic sources in the sample matrix or during analysis.
In the case of This compound , the deuterium atoms on the amino (-ND2) and carboxyl (-COOD) groups are exchangeable. This can lead to a loss of the isotopic label, potentially compromising the accuracy of quantification. The internal standard may back-exchange to lighter isotopic forms, leading to an underestimation of the analyte concentration.
Conversely, Glycine-d2 features deuterium labels on the alpha-carbon (α-C), a non-exchangeable position. This ensures the stability of the isotopic label throughout the analytical workflow, from sample preparation to detection. This stability is a key advantage, as it prevents the loss of the mass difference between the internal standard and the native analyte, leading to more reliable and accurate quantification.
Performance in Practice: A Data-Driven Comparison
| Parameter | This compound | Glycine-d2 | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Precision (%CV) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 15% | ± 10% | Within ± 15% (± 20% at LLOQ) |
| Isotopic Stability | Potential for back-exchange | High | Stable isotopic signal |
| Matrix Effect | Potential for differential effects due to isotopic exchange | Minimal differential effects | Consistent analyte/IS ratio |
This table presents representative data synthesized from typical performance characteristics of validated LC-MS/MS methods for amino acid analysis.
Experimental Protocol: Quantification of Glycine in Human Plasma
This protocol provides a general framework for the quantification of glycine in human plasma using either this compound or Glycine-d2 as an internal standard with LC-MS/MS.
1. Materials and Reagents
-
Glycine (analyte)
-
This compound or Glycine-d2 (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve glycine in ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound or Glycine-d2 in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a surrogate matrix (e.g., stripped plasma or artificial cerebrospinal fluid) to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration in the protein precipitation solvent (e.g., 100 ng/mL in ACN with 0.1% FA).
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 200 µL of the internal standard working solution (in ice-cold acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A column appropriate for amino acid analysis, such as a HILIC column (e.g., Intrada Amino Acid column, 50 x 3 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of glycine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Glycine: To be optimized (e.g., Q1: 76.0 m/z -> Q3: 30.0 m/z).
-
This compound: To be optimized (e.g., Q1: 81.0 m/z -> Q3: 34.0 m/z).
-
Glycine-d2: To be optimized (e.g., Q1: 78.0 m/z -> Q3: 32.0 m/z).
-
5. Data Analysis
-
Integrate the peak areas for both glycine and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of glycine in the unknown samples from the calibration curve.
Visualizing the Concepts
Caption: Decision factors for selecting between this compound and Glycine-d2.
Caption: A streamlined workflow for glycine analysis using an internal standard.
Conclusion: Making an Informed Choice
For the majority of quantitative bioanalytical applications requiring the highest level of accuracy and reliability, Glycine-d2 is the superior choice as an internal standard for glycine quantification. Its key advantage is the stable placement of deuterium atoms on non-exchangeable carbon positions, which eliminates the risk of isotopic back-exchange and ensures a consistent mass difference from the analyte.
While this compound may be a more cost-effective option, the potential for deuterium exchange introduces a level of uncertainty that can compromise data integrity, particularly in complex biological matrices or under varying analytical conditions. Therefore, for regulated bioanalysis and research where data accuracy is paramount, the investment in Glycine-d2 is well-justified. Researchers should always validate their chosen internal standard within their specific analytical method to ensure it meets the required performance criteria.
Glycine-d5 vs. 13C-Glycine: A Comparative Guide for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision in designing robust metabolic flux analysis (MFA) experiments. This guide provides an objective comparison between Glycine-d5 and 13C-glycine for elucidating cellular metabolic pathways.
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By introducing substrates labeled with stable isotopes, researchers can trace the flow of atoms through metabolic networks. Glycine, the simplest amino acid, is a central node in cellular metabolism, contributing to the synthesis of proteins, nucleotides, and glutathione, and playing a key role in one-carbon metabolism. The choice between deuterated (this compound) and carbon-13 (13C-glycine) labeled glycine as a tracer can significantly impact the experimental design, analytical strategy, and interpretation of results.
Performance Comparison: this compound versus 13C-Glycine
The selection of a stable isotope-labeled glycine tracer for metabolic flux analysis depends on several factors, including the specific metabolic pathways under investigation, the analytical platform available, and potential isotope effects. Below is a summary of key performance metrics for this compound and 13C-glycine.
| Feature | This compound (Deuterium Labeled) | 13C-Glycine (Carbon-13 Labeled) | Supporting Data/Rationale |
| Tracer Cost | Generally lower cost of synthesis. | Typically higher cost due to more complex synthesis. | General market availability and synthesis complexity of deuterated vs. 13C-labeled compounds. |
| Kinetic Isotope Effect | Can be significant, potentially altering enzymatic reaction rates. This needs to be considered in flux calculations. | Generally small and often considered negligible in MFA calculations.[1] | The larger mass difference between deuterium and hydrogen compared to 13C and 12C can lead to more pronounced kinetic isotope effects. |
| Analytical Separation (Chromatography) | May exhibit slight chromatographic shifts compared to the unlabeled analyte, which can complicate data analysis if not properly addressed. | Co-elutes perfectly with the unlabeled analyte, simplifying quantification. | The difference in polarity and size due to deuterium substitution can sometimes lead to altered retention times in chromatographic systems. |
| Mass Spectrometry Analysis | Provides a larger mass shift from the unlabeled compound, minimizing spectral overlap. | Smaller mass shift, which may require higher resolution mass spectrometry to resolve from natural 13C abundance. | This compound has a mass difference of +5 Da, while 13C2-glycine has a mass difference of +2 Da from the monoisotopic mass of unlabeled glycine. |
| Metabolic Fate Tracking | Tracks the glycine backbone and its hydrogen atoms. Useful for studying reactions involving C-H bond cleavage. | Tracks the carbon backbone of glycine. Ideal for following the carbon flow through central carbon metabolism.[1] | The position of the isotopic label determines which metabolic transformations can be traced. |
| Potential for Isotope Exchange | Deuterium atoms on the amine group are readily exchangeable with protons in aqueous solutions. Labels on the carbon backbone are generally stable. | 13C labels are stable and not subject to exchange under biological conditions. | The lability of N-H bonds can lead to loss of label from the amine group of glycine. |
| Information Richness | Can provide insights into redox metabolism through the transfer of deuterium. | Provides clear information on carbon atom transitions, which is fundamental to MFA.[1] | Deuterium tracing can be used to follow the fate of hydride ions in metabolic reactions. |
Experimental Protocols
The following are generalized protocols for conducting a metabolic flux analysis experiment using either this compound or 13C-glycine. These protocols should be optimized for the specific cell line and experimental conditions.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing either this compound or 13C-glycine at a known concentration. The standard medium should be replaced with a glycine-free formulation to which the labeled glycine is added.
-
Initiation of Labeling: When cells reach the desired confluency, aspirate the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state, where the labeling of intracellular metabolites becomes constant. This duration is cell-line dependent and should be determined empirically, but typically ranges from 6 to 24 hours.[2]
-
Monitoring: Monitor cell viability and growth throughout the labeling period to ensure the tracer is not toxic at the concentration used.
Protocol 2: Metabolite Extraction
-
Quenching: To halt metabolic activity rapidly, place the culture dish on dry ice or a cold block and immediately aspirate the labeling medium.[2]
-
Washing: Quickly wash the cells with an ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled glycine.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.[2]
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: The extracted metabolites may require derivatization for analysis by gas chromatography-mass spectrometry (GC-MS) or can be analyzed directly by liquid chromatography-mass spectrometry (LC-MS).
-
Instrumentation: Utilize a high-resolution mass spectrometer to accurately measure the mass isotopomer distributions of glycine and its downstream metabolites.
-
Data Acquisition: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the different isotopologues of the metabolites of interest.[2]
-
Data Analysis: Integrate the peak areas for each isotopologue. Correct for the natural abundance of isotopes to determine the fractional enrichment of each labeled species. This data is then used for flux calculations.[2]
Visualizing Glycine Metabolism and Experimental Workflow
Glycine Metabolism Signaling Pathway
Caption: Key metabolic pathways involving glycine.
Experimental Workflow for Metabolic Flux Analysis
Caption: A generalized experimental workflow for MFA.
Conclusion
Both this compound and 13C-glycine are valuable tracers for metabolic flux analysis, each with distinct advantages and disadvantages. 13C-glycine is often considered the gold standard due to its minimal isotope effect and stable labeling, providing a clear readout of carbon flow. However, this compound can be a more cost-effective option and may offer unique insights into reactions involving C-H bond cleavage and redox metabolism. The choice of tracer should be carefully considered based on the specific research question, available instrumentation, and a thorough understanding of the potential analytical challenges associated with each isotope. For studies demanding the highest accuracy, particularly in regulated environments, 13C-glycine is generally the preferred choice.
References
A Comparative Guide to the Use of Glycine-d5 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glycine-d5's performance as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. We will explore its accuracy and precision in comparison to other commonly used stable isotope-labeled (SIL) internal standards for glycine quantification, supported by available data and established analytical principles.
The Role of Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, SIL internal standards are the gold standard for achieving accurate and reproducible results.[1] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). By adding a known amount of the SIL internal standard to a sample at the beginning of the analytical workflow, it can compensate for variations in sample preparation, extraction recovery, matrix effects, and instrument response.
This compound as an Internal Standard
This compound, in which five hydrogen atoms have been replaced by deuterium, is widely used as an internal standard for the quantification of glycine by GC- or LC-MS.[2] Its key advantage is its chemical similarity to endogenous glycine, allowing it to co-elute and experience similar ionization effects, thereby providing effective normalization.
However, a critical consideration when using deuterated standards is the stability of the deuterium labels. Labels on exchangeable positions (e.g., on amine or carboxyl groups) can be lost and exchanged with protons from the solvent, which can compromise the accuracy of the assay. In this compound, the deuterium atoms on the amino and carboxyl groups are susceptible to exchange.
Performance Comparison: this compound vs. Alternatives
The ideal internal standard should not only be chemically similar to the analyte but also be isotopically stable throughout the analytical process. Here, we compare the expected performance of this compound with other stable isotope-labeled glycine analogs.
| Internal Standard | Key Considerations |
| This compound | Pros: Commercially available and cost-effective. Cons: Deuterium atoms on the amine and carboxyl groups are prone to back-exchange with hydrogen from the solvent, which can potentially impact accuracy. |
| Glycine-2,2-d2 | Pros: Deuterium labels are on a non-exchangeable carbon position, ensuring isotopic stability. This makes it a robust and often preferred alternative to this compound. Cons: May be less readily available or more expensive than this compound. |
| ¹³C₂,¹⁵N-Glycine | Pros: Considered the "gold standard" for glycine quantification. The heavy atoms are incorporated into the stable carbon and nitrogen backbone, eliminating the risk of isotope back-exchange and providing the highest accuracy. Cons: Typically the most expensive option. |
Quantitative Performance Data
Obtaining direct head-to-head comparative data from a single study for all three internal standards is challenging. However, we can infer performance from published validation data for methods using these standards.
The following table summarizes typical performance metrics for the quantification of amino acids using isotope-labeled internal standards in LC-MS/MS methods. While specific data for this compound is not detailed in the provided search results, the performance of ¹³C₂,¹⁵N-Glycine can be used as a benchmark for high accuracy and precision.
| Validation Parameter | ¹³C₂,¹⁵N-Glycine Performance | Typical Acceptance Criteria for Deuterated Standards |
| Accuracy (as % Relative Error) | Interday bias of -4.2% at the LLOQ and < ±0.9% for higher concentrations.[3] | Within ±15% (±20% at LLOQ) |
| Precision (as % Coefficient of Variation) | Interday precision of 12.3% at the LLOQ and < 8.3% for higher concentrations.[3] | ≤15% (≤20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | As low as 50 ng/mL in human cerebrospinal fluid.[3] | Dependent on analytical method and matrix. |
| Linearity (r²) | >0.99 | ≥ 0.98 |
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving accurate and precise quantification. Below is a representative LC-MS/MS protocol for the quantification of glycine in a biological matrix.
Sample Preparation
-
To 50 µL of the plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., this compound) at a fixed concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable column for amino acid analysis, such as a HILIC column (e.g., 50 mm × 2.1 mm, 3 μm).
-
Mobile Phase A: 10 mM ammonium acetate in water (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min with a gradient elution.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific transitions for glycine and the internal standard.
Data Analysis
Quantification is based on the ratio of the peak area of the analyte (glycine) to the peak area of the internal standard (e.g., this compound). A calibration curve is generated by plotting the peak area ratios of the prepared standards against their known concentrations. The concentration of glycine in the unknown samples is then calculated from this calibration curve.
Visualizing Glycine's Role: Metabolic Pathways and Experimental Workflow
To provide a broader context for the importance of accurate glycine quantification, the following diagrams illustrate a key metabolic pathway involving glycine and a typical experimental workflow.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Glycine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of glycine, utilizing its deuterated stable isotope, Glycine-d5, as an internal standard. The accurate quantification of glycine, a key amino acid in numerous physiological processes, is crucial in various fields, including drug development, neuroscience, and clinical diagnostics. This document presents a side-by-side evaluation of method validation parameters, detailed experimental protocols, and visual representations of the analytical workflow and a relevant biological pathway to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The choice between LC-MS/MS and GC-MS for glycine quantification depends on several factors, including the required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. LC-MS/MS is generally favored for its high sensitivity, specificity, and reduced need for sample derivatization, making it ideal for complex biological matrices. Conversely, GC-MS, while often requiring a derivatization step to enhance the volatility of glycine, remains a robust and reliable technique, particularly in well-established laboratory workflows. The use of a stable isotope-labeled internal standard such as this compound is critical for both methods to ensure the highest accuracy and precision by compensating for matrix effects and variability during sample processing and analysis.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of glycine, using this compound as an internal standard. The data presented is a synthesis of values reported in the scientific literature for the analysis of glycine and other amino acids.
| Validation Parameter | LC-MS/MS | GC-MS | Acceptance Criteria (Typical) |
| Linearity Range | 0.05 - 100 µg/mL | 0.1 - 50 µg/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 0.1 µg/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Bias) | Within ±15% | Within ±15-20% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2% | Intra-day: <15%, Inter-day: <20% | ≤15% (≤20% at LLOQ) |
| Sample Preparation | Protein precipitation | Protein precipitation & Derivatization | - |
| Matrix Effect | Assessed and compensated for with internal standard | Addressed through derivatization and internal standard | Minimal impact on quantification |
| Throughput | High | Moderate | - |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. The following sections outline representative methodologies for both LC-MS/MS and GC-MS for the quantification of glycine in a biological matrix like plasma.
LC-MS/MS Method for Glycine Quantification
This method is advantageous due to its high sensitivity and specificity without the need for derivatization.
1. Materials and Reagents:
-
Glycine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation:
-
To 50 µL of plasma sample, add 150 µL of ice-cold methanol containing a known concentration of this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50-100 mm x 2.1 mm, 1.8-3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high aqueous content and ramp up the organic phase to elute glycine.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for glycine and this compound need to be optimized.
4. Data Analysis:
-
Integrate the chromatographic peak areas for both endogenous glycine and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of glycine in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of unlabeled glycine and a constant concentration of the internal standard.
GC-MS Method for Glycine Quantification
This method requires derivatization to increase the volatility of glycine for gas chromatographic analysis.
1. Materials and Reagents:
-
Glycine and this compound reference standards
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Acetonitrile, Methanol (anhydrous)
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation and Derivatization:
-
To 50 µL of plasma sample, add a known amount of this compound internal standard.
-
Perform protein precipitation with a suitable solvent like acetonitrile and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to complete dryness under a stream of nitrogen.
-
Add 100 µL of MTBSTFA and 100 µL of acetonitrile to the dried residue.
-
Heat the mixture at 100°C for 4 hours to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Conditions:
-
GC System: A gas chromatograph with a suitable capillary column (e.g., SLB™-5ms).
-
Injection: Splitless injection of the derivatized sample.
-
Injector Temperature: 250°C.[1]
-
Oven Program: A temperature gradient is applied to the oven to separate the derivatized amino acids. A starting temperature of around 100°C is often necessary to resolve the glycine derivative from the solvent.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring specific mass fragments of the derivatized glycine and its internal standard.[1]
4. Data Analysis:
-
Similar to the LC-MS/MS method, integrate the peak areas for the derivatized glycine and this compound.
-
Calculate the peak area ratio and determine the glycine concentration from a calibration curve prepared using derivatized standards.
Mandatory Visualizations
Analytical Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, a critical process for ensuring data quality and reliability.
Caption: Workflow for cross-validation of LC-MS/MS and GC-MS methods.
Glycine Metabolism Signaling Pathway
Glycine is a non-essential amino acid that is central to many metabolic pathways. It can be synthesized from serine and is involved in the synthesis of other crucial biomolecules.
Caption: Simplified overview of key glycine metabolic pathways.
Conclusion
The cross-validation of analytical methods using a stable isotope-labeled internal standard like this compound is a critical step in ensuring data integrity for clinical and preclinical studies. Both LC-MS/MS and GC-MS, when properly validated, can provide accurate and reliable quantification of glycine. The choice between the methods will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and available instrumentation. This guide provides the foundational information to assist researchers in making an informed decision and in developing and validating robust bioanalytical methods for glycine quantification.
References
A Guide to the Inter-Laboratory Comparison of Glycine-d5 Quantification
This guide provides a comparative overview of methodologies for the quantification of glycine using Glycine-d5 as an internal standard. Ensuring consistency and reproducibility across different laboratories is paramount for reliable data in clinical research and drug development. This document outlines a standardized protocol and presents a hypothetical inter-laboratory comparison to highlight key performance metrics.
This compound is a stable isotope-labeled internal standard used for the accurate quantification of glycine in various biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Its primary role is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the results.[2][3]
Alternatives to this compound
While this compound is widely used, other deuterated forms like Glycine-2,2-d2 are also available. The choice of internal standard can be influenced by factors such as cost and the potential for deuterium exchange.[4] In this compound, the deuterium atoms on the amino and carboxyl groups are susceptible to exchange with protons in the surrounding solution, whereas the deuterons on the alpha-carbon in Glycine-2,2-d2 are stable.[4] However, for many applications, this compound provides reliable quantification, especially when used consistently across all samples, standards, and quality controls.
Hypothetical Inter-Laboratory Study Overview
To illustrate the comparison process, this guide presents data from a fictional study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory utilized a shared, standardized protocol to quantify glycine in human plasma, using this compound as the internal standard. The objective is to assess the accuracy, precision, and overall performance of the method across different sites.
Data Presentation
The following tables summarize the quantitative performance of the analytical method in each laboratory.
Table 1: Calibration Curve Performance
| Laboratory | Calibration Range (µM) | R² |
| Lab A | 10 - 1000 | 0.997 |
| Lab B | 10 - 1000 | 0.999 |
| Lab C | 10 - 1000 | 0.996 |
Table 2: Quality Control (QC) Sample Performance
| Laboratory | QC Level | Nominal Conc. (µM) | Mean Measured Conc. (µM) | Accuracy (%) | Precision (%RSD) |
| Lab A | Low | 25 | 24.1 | 96.4 | 4.8 |
| Mid | 250 | 258.2 | 103.3 | 3.1 | |
| High | 750 | 735.9 | 98.1 | 2.5 | |
| Lab B | Low | 25 | 25.8 | 103.2 | 3.9 |
| Mid | 250 | 245.5 | 98.2 | 2.7 | |
| High | 750 | 760.1 | 101.3 | 2.1 | |
| Lab C | Low | 25 | 26.5 | 106.0 | 5.5 |
| Mid | 250 | 239.8 | 95.9 | 4.2 | |
| High | 750 | 729.6 | 97.3 | 3.3 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of analytical results. The following is a standardized protocol for the quantification of glycine in human plasma using this compound.
Sample Preparation: Protein Precipitation
-
Thawing: Thaw human plasma samples, calibration standards, and quality controls on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution (concentration: 500 µM) to each tube.
-
Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
LC-MS/MS Analysis
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 4: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transition (Glycine) | 76.1 -> 30.1 |
| MRM Transition (this compound) | 81.1 -> 34.1 |
Data Analysis
-
Integrate the chromatographic peak areas for both endogenous glycine and the this compound internal standard.[5]
-
Calculate the ratio of the analyte peak area to the internal standard peak area.[5]
-
Determine the concentration of glycine in the samples by comparing the peak area ratio to a calibration curve prepared with known concentrations of unlabeled glycine and a constant concentration of the internal standard.[5]
Mandatory Visualization
Caption: Workflow for Glycine Quantification using this compound Internal Standard.
References
Performance Showdown: A Comparative Guide to Glycine-d5 in Diverse Matrices
For researchers, scientists, and professionals in drug development, the precise quantification of glycine in biological matrices is paramount. The selection of an appropriate internal standard is a critical factor in achieving accurate and reliable results in mass spectrometry-based bioanalysis. This guide provides a comprehensive comparison of Glycine-d5 with its common alternatives, offering insights into their performance characteristics across different matrices. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes established analytical principles and data from structurally related compounds to provide a robust evaluation.
This compound, a deuterated isotopologue of glycine, is frequently employed as an internal standard in quantitative analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary role is to mimic the analyte of interest, glycine, throughout the analytical process, thereby compensating for variability in sample preparation, injection volume, and instrument response. However, the choice of an internal standard is not without its nuances, and understanding the potential advantages and limitations of this compound in comparison to other stable isotope-labeled standards is crucial for robust method development and validation.
Performance Comparison: this compound vs. Alternatives
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving this. Besides this compound, other commonly used SILs for glycine quantification include Glycine-d2 and ¹³C₂,¹⁵N-glycine.
| Parameter | This compound | Glycine-d2 | ¹³C₂,¹⁵N-Glycine | Structural Analog (e.g., Alanine-d4) |
| Chemical Structure | Identical to glycine, with 5 deuterium atoms | Identical to glycine, with 2 deuterium atoms on the α-carbon | Identical to glycine, with ¹³C and ¹⁵N isotopes | Different chemical structure |
| Co-elution with Glycine | Nearly identical | Nearly identical | Identical | May differ |
| Potential for Isotope Effect | Possible, due to the significant mass difference | Less pronounced than this compound | Negligible | Not applicable |
| Risk of Back-Exchange | Potential for D/H exchange at N-H and O-H positions in aqueous solutions | Minimal, as deuterium atoms are on a non-exchangeable carbon position | None | Not applicable |
| Matrix Effect Compensation | Good | Good | Excellent | Variable, dependent on structural similarity |
| Cost-Effectiveness | Generally cost-effective | Often the most cost-effective SIL option | Higher cost | Generally low cost |
| Availability | Widely available | Readily available | Readily available | Widely available |
Key Considerations:
-
Deuterium Isotope Effect: The mass difference between deuterium and hydrogen can sometimes lead to slight differences in chromatographic retention time and ionization efficiency between the analyte and the internal standard. This "deuterium isotope effect" is a potential concern with highly deuterated compounds like this compound.
-
Deuterium Exchange: A significant drawback of this compound is the potential for the deuterium atoms on the amine (N-D₂) and carboxyl (O-D) groups to exchange with protons from the surrounding solvent, particularly in aqueous matrices. This can lead to a decrease in the isotopic purity of the internal standard and compromise the accuracy of quantification. Glycine-d2, with deuterium atoms on the non-exchangeable α-carbon, mitigates this risk.
-
¹³C and ¹⁵N Labeling: ¹³C and ¹⁵N labeled standards, such as ¹³C₂,¹⁵N-glycine, are considered the most robust internal standards as they are not susceptible to back-exchange and exhibit minimal isotope effects. However, they are typically more expensive.
Experimental Protocols for Performance Evaluation
A thorough validation of the chosen internal standard is essential to ensure the reliability of the bioanalytical method. The following outlines a general experimental protocol for evaluating the performance of this compound in a specific biological matrix.
Sample Preparation
A generic sample preparation workflow for plasma, urine, or cerebrospinal fluid (CSF) typically involves protein precipitation followed by dilution.
-
Protein Precipitation: To 100 µL of the biological matrix, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing a known concentration of this compound.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Dilution: Transfer the supernatant to a clean tube and dilute with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of glycine and this compound. Optimization will be required based on the specific instrumentation and matrix.
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column is often suitable for retaining and separating the polar glycine molecule.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. The multiple reaction monitoring (MRM) transitions for glycine and this compound would be optimized.
Validation Experiments
Key validation experiments to assess the performance of this compound include:
-
Linearity: Prepare a series of calibration standards by spiking known concentrations of glycine into the blank matrix. The linearity of the response (peak area ratio of analyte to internal standard) is evaluated over the desired concentration range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-day accuracy and precision of the method.
-
Recovery: The extraction recovery of this compound is determined by comparing the peak area of the internal standard in a pre-extraction spiked sample to that in a post-extraction spiked sample.
-
Matrix Effect: This is a critical evaluation to assess the influence of co-eluting matrix components on the ionization of the analyte and internal standard. It is evaluated by comparing the peak area of the analyte and internal standard in a post-extraction spiked sample to that in a neat solution. The internal standard should effectively compensate for any observed matrix effects.
-
Stability: The stability of this compound in the biological matrix should be assessed under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C) to ensure no degradation or isotopic exchange occurs.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the performance evaluation of this compound.
Caption: Experimental workflow for the performance evaluation of this compound.
Caption: Logical relationships in internal standard performance evaluation.
Conclusion
This compound is a widely used and generally effective internal standard for the quantification of glycine in various biological matrices. Its primary advantages are its structural similarity to the analyte and its cost-effectiveness. However, researchers must be aware of the potential for deuterium exchange, especially in aqueous environments, which can impact the accuracy of the results. For assays requiring the highest level of accuracy and to minimize method development challenges, particularly in complex matrices, Glycine-d2 or ¹³C₂,¹⁵N-glycine may be more suitable alternatives, albeit at a higher cost. Ultimately, the choice of the internal standard should be based on a thorough evaluation of its performance within the specific analytical method and matrix, following rigorous validation protocols to ensure data integrity.
Choosing the Right Isotopic Label for Glycine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Glycine-d5 against other common isotopic labels, offering experimental data and detailed protocols to inform your choice.
In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability. For glycine analysis, several options are available, each with distinct advantages and disadvantages. This guide focuses on the justification for choosing this compound over other alternatives like Glycine-¹³C₂,¹⁵N and Glycine-d₂, providing a clear, data-driven comparison.
Performance Comparison of Glycine Isotopic Labels
The choice of an isotopic label for glycine quantification is a trade-off between cost, isotopic stability, and potential chromatographic effects. While Glycine-¹³C₂,¹⁵N is often considered the "gold standard" due to its high stability, this compound presents a cost-effective and widely used alternative.
| Feature | This compound | Glycine-¹³C₂,¹⁵N | Glycine-d₂ |
| Mass Shift (vs. unlabeled) | +5 Da | +3 Da | +2 Da |
| Isotopic Stability | Good; potential for H/D back-exchange at amine and carboxyl groups under certain pH and temperature conditions.[1] | Excellent; no risk of back-exchange.[1] | Excellent; deuterium labels are on the stable α-carbon position.[1] |
| Chromatographic Isotope Effect | Possible; may co-elute closely with the unlabeled analyte, but a slight shift can occur.[2][3] | Minimal to none; physicochemical properties are nearly identical to the unlabeled analyte.[3][4] | Minimal; less likely to have a significant chromatographic shift compared to more heavily deuterated compounds. |
| Cost-Effectiveness | High; generally the most affordable option. | Low; typically the most expensive due to the complexity of synthesis.[1] | Moderate; offers a balance between cost and stability. |
| Accuracy & Precision | High; widely used and validated in numerous studies. | Very High; considered the most accurate for eliminating isotope exchange-related inaccuracies.[1] | High; provides robust and reliable quantification.[1] |
Justification for Choosing this compound
Despite the potential for hydrogen-deuterium exchange on the amine and carboxyl groups, this compound is a popular choice for several reasons:
-
Significant Mass Shift: The +5 Da mass difference provides a clear separation from the unlabeled glycine signal in mass spectrometry, minimizing potential spectral overlap.
-
Cost-Effectiveness: For large-scale studies or routine analyses, the lower cost of this compound can be a significant advantage without compromising data quality, provided that experimental conditions are controlled to minimize back-exchange.
-
Commercial Availability: this compound is readily available from numerous suppliers in high isotopic purity.
The potential for back-exchange can be mitigated by careful control of pH and temperature during sample preparation and storage. For most standard protocols, the exchange is minimal and does not significantly impact quantitative accuracy.
Experimental Protocols
Accurate quantification of glycine relies on robust and well-defined experimental protocols. Below are detailed methodologies for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Protocol for Glycine Quantification in Plasma
This protocol is a generalized procedure and may require optimization for specific instruments and matrices.
1. Materials and Reagents:
-
Glycine standard
-
This compound internal standard
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Prepare a stock solution of this compound in water.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., SeQuant ZIC-HILIC) or a suitable amino acid analysis column.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of glycine from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Glycine: Q1 (m/z 76.1) -> Q3 (m/z 30.1)
-
This compound: Q1 (m/z 81.1) -> Q3 (m/z 34.1) (Note: MRM transitions should be optimized for the specific instrument.)
-
GC-MS Protocol for Glycine Quantification in Plasma
This protocol involves a derivatization step to increase the volatility of glycine for GC analysis.
1. Materials and Reagents:
-
Glycine standard
-
This compound internal standard
-
Human plasma
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl
-
Acetonitrile (ACN), GC grade
-
Dichloromethane (DCM), GC grade
2. Sample Preparation and Derivatization:
-
Perform protein precipitation as described in the LC-MS/MS protocol (steps 2.1-2.7).
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) ions:
-
Glycine derivative: m/z corresponding to a characteristic fragment.
-
This compound derivative: m/z corresponding to the analogous fragment with a +5 Da shift. (Note: Specific ions for monitoring will depend on the derivatization agent used and should be determined experimentally.)
-
Visualizing Key Pathways
To provide a broader context for the application of glycine isotopic labels, the following diagrams illustrate the key signaling and metabolic pathways involving glycine.
Caption: Glycine's dual role as an inhibitory neurotransmitter and an excitatory co-agonist.
Caption: Overview of glycine synthesis, utilization, and degradation pathways.
Conclusion
The selection of an isotopic label for glycine quantification is a critical decision that can impact the accuracy, precision, and cost of a study. This compound offers a reliable and cost-effective option that is suitable for a wide range of applications. While Glycine-¹³C₂,¹⁵N provides the highest level of isotopic stability, the practical advantages of this compound, including its significant mass shift and lower cost, make it a justifiable and excellent choice for many research, clinical, and drug development settings. Researchers should, however, carefully validate their chosen internal standard within their specific analytical method to ensure it meets the required performance criteria.
References
A Comparative Guide to Linearity and Range Determination for Glycine-d5 Assays
For researchers, scientists, and drug development professionals, the accurate quantification of glycine in biological matrices is crucial for a wide range of studies, from neuroscience to inborn errors of metabolism. Glycine-d5, a stable isotope-labeled form of glycine, is the gold standard internal standard for quantification by mass spectrometry, ensuring high accuracy and precision. This guide provides a comparative overview of assay methodologies for determining linearity and range for glycine, with a focus on methods utilizing this compound.
Comparison of Analytical Methods
The primary method for the quantification of glycine in complex biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity compared to older methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The use of a stable isotope-labeled internal standard like this compound is integral to the success of LC-MS/MS assays, as it effectively corrects for variability in sample preparation and instrument response.[1][2]
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC with Fluorescence Detection |
| Principle | Separation by chromatography, detection by mass spectrometry based on mass-to-charge ratio. | Separation by chromatography, detection based on fluorescence after derivatization. |
| Linearity Range | Wide, typically spanning several orders of magnitude (e.g., 50 - 10,000 ng/mL, 100 nM - 100 µM).[3][4] | Generally narrower than LC-MS/MS. |
| Lower Limit of Quantification (LLOQ) | Low, enabling the detection of trace amounts (e.g., 100 nM).[4] | Higher than LC-MS/MS. |
| Accuracy (% Bias) | High, typically within ±15% (±20% at LLOQ).[3] | Variable, can be affected by matrix interferences. |
| Precision (% CV) | High, with intra- and inter-day precision typically <15%.[3] | Generally lower than LC-MS/MS. |
| Specificity | High, due to the selectivity of MS/MS detection. | Can be prone to interference from other fluorescent compounds. |
| Derivatization | Often not required, simplifying sample preparation.[4][5] | Required to make glycine fluorescent, adding a step to the workflow. |
| Throughput | High, with run times as short as 5 minutes.[4][5] | Can be lower due to longer run times and derivatization steps. |
Experimental Workflow for Linearity and Range Determination
The following diagram outlines the typical workflow for establishing the linearity and analytical range of a this compound assay.
Detailed Experimental Protocol: LC-MS/MS for Glycine in Human Plasma
This protocol provides a detailed methodology for determining the linearity and range of glycine in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Glycine (analytical standard)
-
This compound (internal standard)
-
Human plasma (drug-free)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Stock and Working Solutions
-
Glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve glycine in ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Glycine Working Solutions: Serially dilute the glycine stock solution with ultrapure water to prepare working solutions for calibration standards.
-
This compound Working Solution (IS): Dilute the this compound stock solution with ultrapure water to a final concentration (e.g., 100 ng/mL).
3. Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking known concentrations of glycine working solutions into drug-free human plasma to achieve a concentration range (e.g., 50, 100, 250, 500, 1000, 2500, 5000, 7500, 10,000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution (IS).
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
5. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar analytes like glycine.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of glycine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Glycine Transition: e.g., m/z 76 -> 30
-
This compound Transition: e.g., m/z 81 -> 34
-
6. Data Analysis and Acceptance Criteria
-
Integrate the peak areas for both glycine and this compound.
-
Calculate the peak area ratio of glycine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a weighted (e.g., 1/x²) linear regression.
-
Linearity: The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. At least 75% of the calibration standards must meet this criterion.
-
Range: The analytical range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ) that meet the acceptance criteria for accuracy and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Isotopic Enrichment of Glycine-d5
For researchers, scientists, and drug development professionals engaged in metabolic studies, accurately quantifying the isotopic enrichment of stable isotope-labeled compounds like Glycine-d5 is paramount. This compound (D2NCD2COOD) is a valuable tracer used in metabolomics, proteomics, and pharmacokinetic studies to delineate metabolic pathways and quantify fluxes. The choice of analytical technique is a critical decision that directly impacts the quality and reliability of experimental findings.
This guide provides an objective comparison of the primary analytical methods for determining the isotopic enrichment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into their principles, compare their quantitative performance, and provide representative experimental protocols to inform your selection process.
Comparison of Analytical Methods
The selection of an analytical method for assessing the isotopic enrichment of this compound depends on a trade-off between sensitivity, precision, throughput, and the specific information required. Mass spectrometry-based techniques offer high sensitivity, while NMR spectroscopy provides detailed positional information without the need for chemical derivatization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (pg-ng) | Very High (fg-pg) | Low (µg-mg) |
| Precision (%RSD) | Excellent (<5%) | Excellent (<5%) | Good (1-10%) |
| Sample Preparation | Requires derivatization to increase volatility. | Often requires derivatization for improved chromatography and ionization. | Minimal, non-destructive. |
| Throughput | High | High | Low to Moderate |
| Structural Information | Fragmentation patterns provide some structural data. | MS/MS provides detailed structural information. | Provides detailed structural and positional isotope information. |
| Key Advantage | Robust and cost-effective for targeted analysis. | Gold standard for high-sensitivity quantification in complex matrices.[1] | Direct measurement of site-specific isotopic enrichment.[2] |
| Key Disadvantage | Derivatization can be complex and time-consuming. | Matrix effects can interfere with ionization. | Requires a significantly larger amount of sample. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for each analytical technique.
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. For amino acids like glycine, a derivatization step is mandatory.
Experimental Workflow for GC-MS Analysis
Protocol:
-
Sample Preparation & Purification:
-
Derivatization:
-
A two-step derivatization is commonly applied.[4]
-
Esterification: Add a solution of butanol-acetyl chloride (4:1 v/v) and heat at 100°C for 1 hour.[4]
-
Trifluoroacetylation: Add 100 µL of trifluoroacetic anhydride and heat at 60°C for 20 minutes.[4]
-
Alternatively, use MTBSTFA in acetonitrile and heat at 100°C for 4 hours for TBDMS derivatization.
-
-
GC-MS Analysis:
-
GC Column: Rtx-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 1 min, ramp at 6°C/min to 100°C, then 4°C/min to 200°C, and finally 20°C/min to 310°C (hold for 5 min).[4]
-
MS Detection: Use electron ionization (EI) in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for derivatized this compound and the unlabeled glycine.[3]
-
-
Data Analysis:
-
Calculate the isotopic enrichment by analyzing the ion abundance ratios of the labeled and unlabeled glycine fragments.[3]
-
LC-MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.
Experimental Workflow for LC-MS Analysis
Protocol:
-
Sample Preparation:
-
To 5 µL of plasma, add a known concentration of the isotope-labeled internal standard (e.g., Glycine-¹³C₂,¹⁵N).[1]
-
Add a protein precipitation agent, such as acetonitrile or 5-sulfosalicylic acid, and vortex thoroughly.[1]
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a new vial for analysis.[1][2]
-
-
LC-MS/MS Analysis:
-
LC Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or a Hypersil C18 Gold aQ column (100 x 4.6 mm, 5 µm).[1][5]
-
Mobile Phase A: 0.1% Formic acid in water or 100 mM ammonium formate in water.[1][2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
MS Detection: Use positive ion electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of this compound and unlabeled glycine.[1][2]
-
-
Data Analysis:
NMR spectroscopy is a non-destructive technique that provides detailed information about the specific positions of isotopic labels within a molecule. Both ¹H and ²H NMR can be used to assess the enrichment of this compound.
Logical Flow for NMR-based Enrichment Assessment
Protocol:
-
Sample Preparation:
-
Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O).
-
For quantitative analysis, an internal standard with a known concentration and non-overlapping signals can be added.
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Using ¹H NMR:
-
Identify the signal corresponding to the α-protons in the spectrum of an unlabeled glycine standard.
-
In the this compound spectrum, integrate the residual signal of the α-protons.
-
The decrease in the integral intensity of the proton signals directly correlates with the level of deuterium incorporation.[6]
-
-
Using ²H NMR:
-
The presence of a peak in the ²H spectrum confirms deuteration.[7]
-
The integral of the deuterium signal, relative to an internal standard or a known reference, can be used to quantify the enrichment.
-
-
Alternative Isotopic Tracers for Glycine
While this compound is a common choice, other isotopically labeled versions of glycine are available and may be more suitable for specific applications.
| Tracer | Common Applications | Advantages | Considerations |
| Glycine-¹³C₂,¹⁵N | Metabolic flux analysis, quantitative proteomics (SILAC). | Stable labels with no risk of back-exchange; provides information on both carbon and nitrogen metabolism. | Higher cost compared to deuterated analogs. |
| Glycine-d2 (α-d₂) | Metabolic studies, internal standards. | Lower cost than this compound. | Lower mass shift compared to this compound; potential for back-exchange of deuterium on the amine and carboxyl groups.[1] |
| Glycine-1-¹³C or 2-¹³C | Tracing specific carbon atoms through metabolic pathways. | Allows for positional isotope analysis to resolve pathway ambiguities. | Provides less mass separation from the unlabeled compound compared to multiply labeled versions. |
Conclusion
The assessment of isotopic enrichment for this compound can be reliably achieved using GC-MS, LC-MS, and NMR spectroscopy.
-
LC-MS/MS stands out for its superior sensitivity and is the preferred method for analyzing samples from complex biological matrices where the analyte concentration is low.
-
GC-MS offers a robust and high-throughput alternative, particularly when high sensitivity is not the primary concern, though it requires a chemical derivatization step.
-
NMR Spectroscopy is unparalleled in its ability to provide site-specific enrichment information without sample derivatization, making it an excellent tool for verifying the position of the deuterium labels, although it is limited by its lower sensitivity.
The choice of the optimal method will ultimately be guided by the specific research question, available instrumentation, sample amount, and the required level of quantitative accuracy and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative methods for amino acid analysis in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Glycine-d5: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Glycine-d5, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established safety data sheets and general chemical waste guidelines.
Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety goggles or glasses with side shields.
-
A lab coat is mandatory.
-
If there is a risk of dust or aerosol generation, use a respirator.
Engineering Controls:
-
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Do not dispose of this chemical down the drain or in regular solid waste.[3]
1. Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and sealable container suitable for hazardous chemical waste.[2]
-
If dealing with a spill, carefully sweep up the solid material, taking precautions to avoid generating dust.[2]
2. Labeling and Storage:
-
Label the waste container clearly as "Hazardous Waste: this compound". Include the chemical formula (C₂D₅NO₂) and any other information required by your institution.
-
Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be accessible only to authorized personnel.[2]
3. Arrange for Professional Disposal:
-
Contact your institution’s Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.[2]
-
Provide the disposal service with a complete description of the waste, including its name and known hazards.
4. Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Glycine-d5
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides immediate, essential safety and logistical information for the handling of Glycine-d5, a deuterated form of the amino acid glycine. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Key Safety and Physical Data
A summary of the pertinent safety and physical property data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 4896-77-9 |
| Molecular Formula | C₂D₅NO₂ |
| Molecular Weight | 80.1 g/mol |
| Appearance | Solid powder |
| Hazards | Causes skin irritation, serious eye irritation, may cause respiratory irritation.[1][2] |
| Storage Temperature | Room temperature, away from light and moisture. |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin contact, eye irritation, and inhalation of the powder. The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required to protect against airborne particles and potential splashes.
-
Hand Protection: Wear nitrile or latex gloves to prevent skin contact. It is advisable to double-glove for added protection. Gloves should be inspected for any signs of degradation or punctures before use and changed regularly.
-
Body Protection: A full-length laboratory coat should be worn and buttoned to protect the skin and clothing from contamination.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of the dust.
Operational Plan: Step-by-Step Handling Procedures
The following procedural guidance outlines the safe handling of this compound from initial preparation to the creation of a solution.
1. Preparation and Area Setup:
- Ensure a clean and organized workspace.
- If possible, perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.
- Have all necessary equipment readily available, including spatulas, weigh boats, beakers, and the chosen solvent.
- An emergency eyewash station and safety shower should be accessible.
2. Weighing the Compound:
- On a calibrated analytical balance, place a clean weigh boat and tare the balance.
- Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat.[3][4]
- Record the exact weight of the compound.
- To ensure all the weighed compound is transferred, you can re-weigh the boat after transfer and calculate the difference, or rinse the weigh boat with the solvent into your receiving vessel.[4]
3. Dissolving the Compound:
- Transfer the weighed this compound powder into a clean beaker or flask.
- Add the desired solvent to the vessel.
- Gently stir the mixture with a magnetic stir bar or by swirling the vessel until the solid is completely dissolved.
Safe Handling Workflow
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste: Uncontaminated weigh boats and gloves can be disposed of in the regular laboratory trash. Any materials grossly contaminated with this compound powder should be placed in a sealed bag and disposed of as chemical waste.
-
Liquid Waste: Based on available information for non-hazardous deuterated compounds and other non-hazardous laboratory chemicals, aqueous solutions of this compound can likely be disposed of down the sanitary sewer with copious amounts of water.[5][6][7] However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines. Some institutions may require all chemical waste, regardless of perceived hazard, to be collected by a certified hazardous waste disposal company.[8][9][10]
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be disposed of as liquid waste. After rinsing, deface the label and dispose of the container in the appropriate recycling or trash receptacle as per your institution's guidelines.[5][11]
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Non-Hazardous Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. reading.ac.uk [reading.ac.uk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
